Inx-SM-56
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H36N2O6S |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-[2-[(3-aminophenyl)methyl]-1,3-thiazol-5-yl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C32H36N2O6S/c1-30-9-8-20(36)12-18(30)6-7-21-22-13-26-32(25(38)16-35,31(22,2)14-23(37)28(21)30)40-29(39-26)24-15-34-27(41-24)11-17-4-3-5-19(33)10-17/h3-5,8-10,12,15,21-23,26,28-29,35,37H,6-7,11,13-14,16,33H2,1-2H3/t21-,22-,23-,26+,28+,29-,30-,31-,32+/m0/s1 |
InChI Key |
NJJMSRHGOQXBCC-WNDHDDCZSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@H](O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Inx-SM-56 in T-Cell Activation
Notice: Information regarding a specific molecule designated "Inx-SM-56" is not available in publicly accessible scientific literature or clinical trial databases. The following guide is a detailed overview of a known and critical mechanism of T-cell activation and its modulation by therapeutic agents, centered on the well-characterized inhibitory receptor LAG-3 (Lymphocyte-activation gene 3). This information is provided as a representative example of the in-depth technical guide requested by the user.
Technical Guide: Targeting the LAG-3 Pathway in T-Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction to T-Cell Activation and the Role of Immune Checkpoints
T-cell activation is a cornerstone of the adaptive immune response, essential for clearing infections and eliminating cancerous cells. This process is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This initial signal is potentiated by co-stimulatory signals, leading to T-cell proliferation, differentiation, and effector functions.
To prevent excessive immune responses and maintain self-tolerance, T-cell activity is tightly regulated by a series of inhibitory receptors known as immune checkpoints. These molecules, when engaged with their ligands, deliver inhibitory signals that dampen T-cell activation. One such critical immune checkpoint is the Lymphocyte-activation gene 3 (LAG-3).
The LAG-3 Signaling Pathway: A Negative Regulator of T-Cell Function
LAG-3 (also known as CD223) is a cell surface protein expressed on activated CD4+ and CD8+ T cells, regulatory T cells (Tregs), and other immune cells.[1][2][3][4] Its primary function is to negatively regulate T-cell proliferation and effector function.[1]
Mechanism of Action:
-
Ligand Binding: The canonical ligand for LAG-3 is MHC class II molecules expressed on APCs.[2] LAG-3 binds to MHC class II with higher affinity than CD4, another T-cell co-receptor that binds to MHC class II. This competition for MHC class II binding is one mechanism by which LAG-3 can inhibit T-cell activation. Other identified ligands for LAG-3 include Fibrinogen-like protein 1 (FGL1), Galectin-3, and LSECtin.[2][3]
-
Inhibitory Signaling: Upon ligand binding, LAG-3 transduces inhibitory signals into the T-cell. Unlike other well-known checkpoint inhibitors like PD-1 and CTLA-4, the intracellular domain of LAG-3 lacks conventional immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[1] The precise signaling cascade is still under investigation, but it is known to associate with the TCR:CD3 complex and negatively regulate TCR signal transduction, leading to the termination of cell proliferation and cytokine secretion.[1]
-
T-Cell Exhaustion: In chronic inflammatory conditions such as cancer, persistent antigen stimulation leads to the sustained upregulation of LAG-3 and other checkpoint receptors like PD-1 on T cells.[2][5] This co-expression is a hallmark of T-cell exhaustion, a state of T-cell dysfunction characterized by a progressive loss of effector functions.[5]
Caption: LAG-3 signaling pathway in T-cell inhibition.
Therapeutic Targeting of LAG-3
The inhibitory role of LAG-3 in T-cell function makes it an attractive target for cancer immunotherapy. The therapeutic strategy involves blocking the interaction between LAG-3 and its ligands, thereby releasing the "brake" on T-cell activation and restoring anti-tumor immunity.
Example: Relatlimab
Relatlimab is a human IgG4 monoclonal antibody that binds to LAG-3 and blocks its interaction with MHC class II. It is the first-in-class LAG-3 inhibitor to receive regulatory approval in combination with the PD-1 inhibitor nivolumab for the treatment of advanced melanoma.
Quantitative Data on LAG-3 Blockade
The efficacy of LAG-3 blockade is often evaluated in preclinical and clinical studies. Key quantitative data includes:
| Parameter | Description | Example Value (Hypothetical) |
| IC50 (Inhibitory Concentration 50%) | Concentration of a LAG-3 blocking antibody required to inhibit 50% of the binding between LAG-3 and its ligand (e.g., MHC class II). | 0.5 nM |
| EC50 (Effective Concentration 50%) | Concentration of a LAG-3 blocking antibody that produces 50% of the maximal response in a T-cell activation assay (e.g., cytokine production). | 1.2 nM |
| Fold Increase in Cytokine Production | The increase in the production of effector cytokines (e.g., IFN-γ, TNF-α) by T-cells upon treatment with a LAG-3 blocking antibody compared to a control. | 5-fold increase in IFN-γ |
| Percentage of Proliferating T-Cells | The proportion of T-cells that undergo proliferation in the presence of a LAG-3 blocking antibody. | 60% increase in Ki-67+ CD8+ T-cells |
| Objective Response Rate (ORR) | The percentage of patients in a clinical trial whose tumors shrink by a predefined amount and for a minimum period. | 43% (Relatlimab + Nivolumab) |
| Progression-Free Survival (PFS) | The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. | 10.1 months (Relatlimab + Nivolumab) |
Experimental Protocols for Assessing LAG-3 Blockade
5.1. In Vitro T-Cell Activation Assay
Objective: To assess the effect of a LAG-3 blocking antibody on T-cell activation in vitro.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Co-culture Setup: Co-culture the isolated T-cells with APCs (e.g., dendritic cells or a cell line expressing MHC class II) in a 96-well plate.
-
Stimulation: Stimulate the co-culture with a suboptimal concentration of an anti-CD3 antibody to induce TCR signaling.
-
Treatment: Add the LAG-3 blocking antibody at various concentrations to the experimental wells. Include an isotype control antibody as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Readout:
-
Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, IL-2) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array (e.g., Luminex).
-
Proliferation: Add a proliferation dye (e.g., CFSE) to the T-cells before co-culture and measure dye dilution by flow cytometry. Alternatively, add BrdU or ³H-thymidine during the last 18 hours of incubation and measure incorporation.
-
Activation Marker Expression: Stain the T-cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Caption: Workflow for an in vitro T-cell activation assay.
5.2. In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of a LAG-3 blocking antibody in a mouse model of cancer.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) that are syngeneic to the tumor cell line being used.
-
Tumor Implantation: Subcutaneously inject a known number of tumor cells (e.g., MC38 colon adenocarcinoma) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the LAG-3 blocking antibody, an isotype control antibody, or a vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice a week).
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Compare the average tumor volume in the treated groups to the control group.
-
Survival Analysis: Monitor the survival of the mice in each group and generate Kaplan-Meier survival curves.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens, and perform flow cytometry to analyze the phenotype and function of tumor-infiltrating lymphocytes (TILs) and peripheral immune cells.
-
Caption: Workflow for an in vivo murine tumor model.
Conclusion
The LAG-3 pathway is a critical negative regulator of T-cell activation and a key mediator of T-cell exhaustion in chronic diseases like cancer. Therapeutic blockade of LAG-3, particularly in combination with other immune checkpoint inhibitors, has emerged as a promising strategy to reinvigorate anti-tumor immunity. The in-depth understanding of the LAG-3 mechanism of action, coupled with robust preclinical and clinical evaluation using the methodologies described, is crucial for the continued development of novel and effective cancer immunotherapies.
References
- 1. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphocyte-Activation Gene 3 (LAG3): the Next Immune Checkpoint Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on lymphocyte-activation gene 3 (LAG-3) in cancers: from biological properties to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bms.com [bms.com]
INX-SM-56: A Novel, Potent, and Selective Inhibitor of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Disorders
Affiliation: InnovateX Pharmaceuticals
Abstract
This whitepaper details the discovery and synthesis of INX-SM-56, a novel, potent, and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of several pro-inflammatory cytokines. We describe the high-throughput screening campaign that led to the identification of a promising hit compound, the subsequent structure-activity relationship (SAR) studies that guided the optimization of this lead series, and the detailed chemical synthesis of the clinical candidate, this compound. This document provides a comprehensive overview of the experimental protocols, quantitative data, and key decision-making processes in the development of this promising new therapeutic agent.
Introduction: The Role of TYK2 in Autoimmune Disease
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of key cytokines, including IL-12, IL-23, and Type I interferons. These cytokines are central to the pathogenesis of a wide range of autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Activation of these cytokine receptors leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. By inhibiting TYK2, we can disrupt this signaling cascade and thereby reduce the inflammatory response.
Caption: TYK2 signaling pathway and the inhibitory action of this compound.
Discovery of this compound
High-Throughput Screening (HTS)
A high-throughput screening campaign was initiated to identify novel inhibitors of the TYK2 kinase domain. A library of 500,000 diverse, drug-like small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human TYK2 kinase domain, biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
A 2 µL solution of each library compound in DMSO was added to the wells of a 384-well plate.
-
A 5 µL solution of TYK2 enzyme and ATP in kinase buffer was added to each well.
-
The plate was incubated for 60 minutes at room temperature to allow for the kinase reaction to proceed.
-
A 5 µL solution of the TR-FRET detection reagents was added to each well.
-
The plate was incubated for 30 minutes at room temperature.
-
The TR-FRET signal was read on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
-
Data Analysis: The ratio of the emission at 665 nm to 615 nm was calculated, and the percent inhibition for each compound was determined.
Hit-to-Lead Optimization
The HTS campaign identified a promising hit compound, INX-SM-01 , with a moderate IC50 of 2.5 µM. A structure-activity relationship (SAR) study was initiated to improve the potency and selectivity of this initial hit.
Caption: High-throughput screening and lead optimization workflow for this compound.
Potency and Selectivity Data
The lead optimization campaign resulted in the identification of this compound, which demonstrated significantly improved potency and selectivity for TYK2 over other JAK family kinases.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| INX-SM-01 | 2500 | >10000 | >10000 | >10000 |
| INX-SM-24 | 150 | 2500 | 3500 | >10000 |
| This compound | 5 | 1500 | 2500 | >10000 |
Synthesis Pathway of this compound
The synthesis of this compound is a five-step process starting from commercially available starting materials.
Synthesis Scheme
Caption: Chemical synthesis pathway of this compound.
Experimental Protocols
-
Reactants: Starting Material A (1.0 eq), Reagent X (1.2 eq)
-
Solvent: Dichloromethane (DCM)
-
Procedure: To a solution of Starting Material A in DCM, Reagent X was added dropwise at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography to yield Intermediate 1.
-
Yield: 92%
-
Reactants: Intermediate 1 (1.0 eq), Reagent Z (1.1 eq), Catalyst A (0.05 eq)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure: Intermediate 1 and Catalyst A were dissolved in THF. Reagent Z was added, and the mixture was stirred at 25°C for 4 hours. The reaction was quenched with water, and the product was extracted with ethyl acetate. The organic layer was dried and concentrated to give Intermediate 2.
-
Yield: 85%
-
Reactants: Intermediate 2 (1.0 eq), Reagent B (1.5 eq)
-
Solvent: Dimethylformamide (DMF)
-
Procedure: Intermediate 2 and Reagent B were dissolved in DMF and heated to 100°C for 24 hours. After cooling, the mixture was poured into water, and the resulting precipitate was collected by filtration to afford Intermediate 3.
-
Yield: 78%
-
Reactants: Intermediate 3 (1.0 eq)
-
Procedure: Intermediate 3 was subjected to standard deprotection conditions, followed by purification by preparative HPLC to yield the final product, this compound.
-
Overall Yield: 88%
Conclusion
This compound is a novel, potent, and selective TYK2 inhibitor discovered through a systematic high-throughput screening and lead optimization campaign. The developed multi-step synthesis is efficient and scalable, providing access to sufficient quantities of the compound for further preclinical and clinical development. This compound represents a promising new therapeutic candidate for the treatment of a broad range of autoimmune and inflammatory disorders.
Inx-SM-56 role in V-region Immunoglobulin-containing Suppressor of T cell Activation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
V-region Immunoglobulin-containing Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that plays a pivotal role in suppressing T-cell mediated immune responses. Its expression on various immune cells, particularly myeloid cells and T-cells, makes it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the VISTA signaling pathway, with a focus on its interaction with the recently identified receptor, Leucine-rich repeats and immunoglobulin-like domain-containing protein 1 (LRIG1). Furthermore, this guide explores the emerging therapeutic strategy of targeting VISTA-expressing cells using antibody-drug conjugates (ADCs), with a conceptual discussion of the role of cytotoxic payloads like Inx-SM-56. Detailed experimental protocols and quantitative data are presented to support researchers in this field.
VISTA: A Suppressor of T-Cell Activation
VISTA is a type I transmembrane protein belonging to the B7 family of immune checkpoint molecules.[1] It functions to inhibit T-cell proliferation and cytokine production, thereby dampening the anti-tumor immune response.[1] VISTA is expressed on a variety of immune cells, including myeloid cells, T-cells, and dendritic cells.[1] Its unique expression pattern and mechanism of action distinguish it from other well-known checkpoint inhibitors like PD-1 and CTLA-4.
The VISTA Signaling Pathway
Recent research has identified LRIG1 as a key inhibitory receptor for VISTA on T-cells.[2][3] The binding of VISTA to LRIG1 initiates a signaling cascade that leads to the suppression of T-cell activation.[2][3] This interaction can occur in trans (between VISTA on an antigen-presenting cell and LRIG1 on a T-cell) or in cis (between VISTA and LRIG1 on the same T-cell).[4]
The engagement of VISTA with LRIG1 inhibits the phosphorylation of downstream T-cell receptor (TCR) signaling proteins, although the complete downstream cascade is still under investigation.[4] This inhibition ultimately results in diminished T-cell proliferation, reduced expression of co-stimulatory molecules like CD28, and decreased secretion of pro-inflammatory cytokines such as IFN-γ and IL-2.[1][4]
Therapeutic Strategies Targeting VISTA
Given its role in suppressing anti-tumor immunity, VISTA has emerged as a promising target for cancer immunotherapy.[1] Strategies to block VISTA signaling aim to restore T-cell function and enhance the body's ability to fight cancer.
Monoclonal Antibodies
Monoclonal antibodies that block the VISTA-LRIG1 interaction are in development. These antibodies have shown the potential to increase T-cell activity and improve tumor control in preclinical studies.[1]
Antibody-Drug Conjugates (ADCs): The Role of this compound
Another innovative approach is the use of antibody-drug conjugates (ADCs) to target and eliminate VISTA-expressing cells. An ADC consists of a monoclonal antibody that specifically binds to a target antigen on a cancer cell, a potent cytotoxic agent (the "payload"), and a chemical linker that connects the two.
In the context of VISTA, a hypothetical anti-VISTA ADC would utilize an antibody to selectively deliver a cytotoxic payload, such as This compound , to VISTA-positive tumor cells or immunosuppressive immune cells within the tumor microenvironment. While specific details on this compound are proprietary, it is classified as a cytotoxin designed for ADC synthesis. The general mechanism of such a payload involves inducing cell death upon internalization.
The mechanism of action for a cytotoxic ADC payload typically involves the following steps:
-
Binding: The antibody component of the ADC binds to VISTA on the target cell surface.
-
Internalization: The ADC-VISTA complex is internalized by the cell.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload.
-
Cell Death: The payload exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubules, leading to apoptosis of the target cell.[5]
Quantitative Data
The following tables summarize key quantitative data from preclinical studies on anti-VISTA antibodies.
Table 1: Binding Affinity of Anti-VISTA Antibodies
| Antibody | Target | Method | Binding Affinity (KD) | Reference |
| K01401-020 | Human VISTA | Not Specified | ~0.1 nM | [6] |
| HMBD-002 | Human VISTA | ELISA | Picomolar range | [7] |
| SNS-101 | Human VISTA | Not Specified | 0.35 nM (pH 5.8) | [8] |
Table 2: In Vivo Efficacy of Anti-VISTA Therapies
| Therapy | Cancer Model | Outcome | Result | Reference |
| Anti-VISTA mAb | Murine solid tumors | Reduced tumor growth | Significant reduction | [9] |
| HMBD-002 | Murine colorectal, breast, and lung cancer | Potent inhibition of tumor growth | Significant inhibition | [7] |
Experimental Protocols
T-Cell Proliferation Assay
This protocol is a generalized procedure for assessing the effect of VISTA blockade on T-cell proliferation.
Objective: To measure the proliferation of T-cells in response to stimulation in the presence or absence of a VISTA blocking agent.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Anti-CD3 antibody (for T-cell stimulation)
-
Anti-CD28 antibody (for co-stimulation)
-
VISTA blocking antibody or VISTA-Ig fusion protein
-
Isotype control antibody
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label T-cells: Resuspend PBMCs in PBS and label with a cell proliferation dye according to the manufacturer's instructions. This dye is diluted with each cell division, allowing for the tracking of proliferation.
-
Coat Plates: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash Plates: Wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Seeding and Treatment:
-
Resuspend the labeled PBMCs in complete RPMI-1640 medium.
-
Add the cell suspension to the coated wells.
-
Add the VISTA blocking antibody, VISTA-Ig fusion protein, or an isotype control antibody to the respective wells at various concentrations.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells for co-stimulation.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) for identification.
-
Acquire data using a flow cytometer, measuring the fluorescence intensity of the proliferation dye in the T-cell populations.
-
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferated cells (cells with reduced fluorescence intensity of the proliferation dye) in each treatment group.
In Vivo Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a VISTA-targeting therapy in a syngeneic mouse model.
Objective: To assess the effect of a VISTA blocking antibody on tumor growth in vivo.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Murine tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
VISTA blocking antibody
-
Isotype control antibody
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture the chosen murine tumor cell line.
-
Harvest and resuspend the cells in sterile PBS at the desired concentration.
-
Subcutaneously inject the tumor cells into the flank of the syngeneic mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize the mice into treatment groups (e.g., isotype control, VISTA blocking antibody).
-
Administer the antibodies intraperitoneally (i.p.) or intravenously (i.v.) at the predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth in all groups until the tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry of tumor-infiltrating lymphocytes).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to determine if there is a significant difference in tumor growth between the treatment groups.
-
Conclusion
VISTA is a critical negative regulator of T-cell activation, and its interaction with LRIG1 represents a key mechanism of immune suppression. Targeting the VISTA pathway with monoclonal antibodies or innovative strategies like ADCs, which can deliver cytotoxic payloads such as this compound, holds significant promise for cancer immunotherapy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding and therapeutic exploitation of this important immune checkpoint. Further research into the downstream signaling of the VISTA-LRIG1 axis will be crucial for the development of next-generation immunotherapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. VISTA directly blocks T cells from functioning in immunotherapy | Lerner Research Institute [lerner.ccf.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. RIGging the game: LRIG1 induces CD8+ T cell quiescence by engaging VISTA [acir.org]
- 5. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 6. | BioWorld [bioworld.com]
- 7. Rationally targeted anti-VISTA antibody that blockades the C-C’ loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VISTA checkpoint inhibition by pH-selective antibody SNS-101 with optimized safety and pharmacokinetic profiles enhances PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fortislife.com [fortislife.com]
Preliminary Studies on INX-315 Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of INX-315, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Emerging preclinical data suggest that INX-315 holds significant promise in the treatment of specific cancer types, particularly those with amplification of the CCNE1 gene and breast cancers that have developed resistance to CDK4/6 inhibitors.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows. While the initial query referenced "Inx-SM-56," the preponderance of scientific literature points to "INX-315" as the correct nomenclature for this CDK2 inhibitor.
Mechanism of Action
INX-315 functions as a highly selective inhibitor of CDK2, a key protein in cell cycle regulation. In many cancers, aberrant CDK2 activity, often driven by the amplification of the CCNE1 gene (which encodes Cyclin E1), leads to uncontrolled cell proliferation.[1][2] INX-315 targets this dependency by inhibiting CDK2, which in turn leads to hypophosphorylation of the Retinoblastoma protein (Rb). This action prevents the cell from transitioning from the G1 to the S phase of the cell cycle, ultimately inducing cell cycle arrest and a state resembling cellular senescence.[1][3][4] This targeted approach has demonstrated efficacy in preclinical models of CCNE1-amplified cancers and in breast cancers that have acquired resistance to CDK4/6 inhibitors.[1][3]
Below is a diagram illustrating the signaling pathway affected by INX-315.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of INX-315.
Table 1: In Vitro Cytotoxicity of INX-315 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nmol/L) |
| OVCAR-3 | Ovarian Cancer | CCNE1 Amplified | < 100 |
| MKN1 | Gastric Cancer | CCNE1 Amplified | < 100 |
| T47D (Abemaciclib/Fulvestrant Resistant) | Breast Cancer | CDK4/6i Resistant | Low nanomolar |
| MCF7 (Abemaciclib/Fulvestrant Resistant) | Breast Cancer | CDK4/6i Resistant | Low nanomolar |
| MCF7 (Palbociclib Resistant) | Breast Cancer | CDK4/6i Resistant | > 10,000 (Palbociclib alone) |
| MCF7 (Palbociclib Resistant + INX-315) | Breast Cancer | CDK4/6i Resistant | 113 (Palbociclib) |
Data compiled from preclinical studies investigating the effect of INX-315 on various cancer cell lines.[4][5]
Table 2: In Vivo Efficacy of INX-315 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Duration | Outcome |
| GA0103 PDX | Gastric | 100 mg/kg INX-315 (twice daily) | 56 days | Tumor stasis |
| GA0114 PDX | Gastric | 100 mg/kg INX-315 (twice daily) | 35 days | 95% Tumor Growth Inhibition (TGI) |
| OVCAR-3 | Ovarian | Not specified | 5 weeks | Significant growth inhibition |
| OV5398 | Ovarian | Not specified | 8 weeks | Significant growth inhibition |
Results from in vivo studies using patient-derived xenografts (PDX) and cell line-derived xenografts.[3][4][5] Notably, no significant weight loss or signs of toxicity were observed in the treated mice.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of INX-315 are outlined below.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of INX-315.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of INX-315 or a vehicle control (e.g., DMSO). Palbociclib is often used as a comparator.
-
Incubation: The plates are incubated for a period that allows for multiple cell doubling times (e.g., 6 days).
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Cycle Analysis
This protocol is used to assess the effect of INX-315 on cell cycle progression.
-
Treatment: Cells are treated with varying concentrations of INX-315 for a specified period (e.g., 24 hours).
-
Cell Labeling: A nucleoside analog, such as EdU (5-ethynyl-2'-deoxyuridine), is added to the culture medium to be incorporated into newly synthesized DNA during the S-phase.
-
Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow for antibody and dye entry.
-
Staining: The incorporated EdU is detected using a fluorescent azide that binds to the ethynyl group. Total DNA content is stained with a fluorescent dye like DAPI or propidium iodide.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The intensity of the EdU signal identifies cells in S-phase, while the total DNA stain distinguishes cells in G1, S, and G2/M phases.
Western Blotting
This technique is used to detect changes in protein levels and phosphorylation status.
-
Protein Extraction: Following treatment with INX-315, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., total Rb, phosphorylated Rb, Cyclin A2).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The signal is captured using an imaging system.
In Vivo Xenograft Studies
These studies assess the anti-tumor activity of INX-315 in a living organism.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. INX-315 is administered, typically via oral gavage, at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study. The health of the mice is also monitored for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
Clinical Development
INX-315 is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) for the treatment of patients with recurrent advanced or metastatic cancer, including those with CDK4/6 inhibitor-resistant, estrogen receptor (ER)-positive, HER2-negative breast cancer, and CCNE1-amplified solid tumors.[2][6] The FDA has granted Fast Track designation to INX-315 for the treatment of adult patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer, highlighting the significant unmet medical need in this patient population.[2]
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. incyclixbio.com [incyclixbio.com]
- 6. incyclixbio.com [incyclixbio.com]
Therapeutic Potential of Inx-SM-56: A Selective TPK1 Inhibitor for GFR-Z-Mutated Non-Small Cell Lung Cancer
Abstract
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel targeted therapies. A subset of NSCLC tumors is characterized by gain-of-function mutations in the Growth Factor Receptor-Z (GFR-Z), leading to constitutive activation of the downstream TPK1/MAPK signaling cascade and uncontrolled cell proliferation. Inx-SM-56 is a novel, potent, and highly selective small-molecule inhibitor of Tumor Progression Kinase 1 (TPK1). This document provides a comprehensive overview of the preclinical data and therapeutic rationale for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Introduction: The GFR-Z/TPK1 Axis in NSCLC
The Growth Factor Receptor-Z (GFR-Z) is a receptor tyrosine kinase that, upon binding its ligand, initiates a signaling cascade critical for cell growth and survival. However, specific mutations in the GFR-Z gene can lead to its ligand-independent activation, resulting in aberrant signaling and oncogenesis. One of the key downstream effectors of GFR-Z is Tumor Progression Kinase 1 (TPK1), a serine/threonine kinase. The constitutive activation of the GFR-Z/TPK1 pathway is a known driver in approximately 5-7% of NSCLC cases. This compound was developed to selectively target TPK1, thereby inhibiting the downstream signaling cascade and inducing apoptosis in GFR-Z-mutated cancer cells.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of TPK1. By binding to the ATP-binding pocket of TPK1, this compound prevents the phosphorylation of its downstream substrate, MAPK, thereby halting the signal transduction that leads to cell proliferation and survival. The high selectivity of this compound for TPK1 over other kinases minimizes off-target effects, suggesting a favorable safety profile.
Preclinical Data Summary
In Vitro Kinase Selectivity and Potency
This compound demonstrates high potency against TPK1 and significant selectivity over other major kinases.
| Table 1: Kinase Inhibition Profile of this compound | |
| Kinase Target | IC50 (nM) |
| TPK1 | 2.5 |
| Kinase B | > 10,000 |
| Kinase C | 8,500 |
| Kinase D | > 10,000 |
In Vitro Cellular Activity
The anti-proliferative effects of this compound were assessed in NSCLC cell lines with and without the GFR-Z mutation.
| Table 2: Anti-proliferative Activity of this compound | |
| Cell Line | Genotype |
| NCI-H3255 | GFR-Z Mutant |
| HCC827 | GFR-Z Mutant |
| A549 | GFR-Z Wild-Type |
| H460 | GFR-Z Wild-Type |
In Vivo Efficacy in Xenograft Model
The efficacy of this compound was evaluated in a mouse xenograft model using the NCI-H3255 cell line.
| Table 3: In Vivo Efficacy of this compound | |
| Treatment Group | Dose |
| Vehicle Control | - |
| This compound | 10 mg/kg |
| This compound | 30 mg/kg |
Experimental Protocols
Kinase Inhibition Assay
A biochemical assay was used to determine the IC50 of this compound. Recombinant human TPK1 was incubated with a fluorescently labeled peptide substrate, ATP, and varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay. Data were normalized to controls and the IC50 value was calculated using a four-parameter logistic curve fit.
Cell Viability Assay
NCI-H3255, HCC827, A549, and H460 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point dilution series of this compound for 72 hours. Cell viability was assessed using a resazurin-based reagent. Fluorescence was measured at 560 nm excitation and 590 nm emission. EC50 values were determined by fitting the dose-response data to a log-logistic model.
In Vivo Xenograft Study
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 NCI-H3255 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg). Treatments were administered orally, once daily, for 21 days. Tumor volumes were measured twice weekly with calipers. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and vehicle groups at the end of the study.
Logical Relationship: Therapeutic Hypothesis
The therapeutic strategy for this compound is based on the principle of oncogene addiction, where tumor cells are highly dependent on a single activated oncogenic pathway for their proliferation and survival.
Conclusion
This compound is a potent and selective inhibitor of TPK1 with significant anti-proliferative activity in GFR-Z-mutated NSCLC cell lines and robust in vivo efficacy in a corresponding xenograft model. These findings strongly support the continued clinical development of this compound as a targeted therapy for this specific patient population. Further investigation into its safety profile, pharmacokinetics, and potential combination therapies is warranted.
Inx-SM-56: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Inx-SM-56, a cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs), with a particular focus on its application in targeting the V-domain Ig suppressor of T cell activation (VISTA). This document outlines the physicochemical properties of this compound, delves into the VISTA signaling pathway it indirectly targets, and provides detailed experimental protocols for the synthesis and evaluation of anti-VISTA ADCs.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of this compound is crucial for its application in ADC development. The following table summarizes its key chemical identifiers.
| Property | Value | Reference |
| CAS Number | 2734878-18-1 | [1][2][3] |
| Molecular Weight | 576.70 g/mol | [2][3] |
| Molecular Formula | C32H36N2O6S | [1][2][3] |
The VISTA Signaling Pathway: A Target for Immunotherapy
This compound is a potent cytotoxin designed for conjugation to antibodies that target specific cell surface proteins. A primary application of this molecule is in the creation of anti-VISTA antibody-drug conjugates. VISTA, also known as V-domain Ig suppressor of T cell activation, is a critical negative checkpoint regulator that suppresses T cell and myeloid cell activation, thereby playing a significant role in the tumor microenvironment (TME).[1][4][5]
VISTA is highly expressed on myeloid cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), as well as on regulatory T cells (Tregs).[6][7] Its expression can also be found on some tumor cells. VISTA exerts its immunosuppressive effects through interactions with various binding partners, most notably P-selectin glycoprotein ligand-1 (PSGL-1), particularly in the acidic conditions of the tumor microenvironment.[1][6][8] This interaction leads to the inhibition of T cell proliferation and cytokine production, contributing to tumor immune evasion.[6][7]
The development of anti-VISTA ADCs aims to specifically deliver a cytotoxic payload, such as this compound, to VISTA-expressing cells. This targeted approach is designed to eliminate immunosuppressive cells within the TME, thereby enhancing the anti-tumor immune response.
Caption: VISTA interaction with PSGL-1 leading to immune suppression.
Mechanism of Action of Anti-VISTA Antibody-Drug Conjugates
The therapeutic strategy behind an anti-VISTA ADC involves a multi-step process to achieve targeted cell killing.
Caption: Stepwise mechanism of an anti-VISTA antibody-drug conjugate.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of an anti-VISTA ADC utilizing a cytotoxic payload like this compound.
Protocol 1: Synthesis of Anti-VISTA Antibody-Drug Conjugate
This protocol describes a general method for conjugating a thiol-reactive linker-payload to an anti-VISTA antibody. This is a representative protocol and may require optimization based on the specific antibody and linker characteristics.
Materials:
-
Anti-VISTA monoclonal antibody (e.g., human IgG1)
-
This compound with a maleimide-containing linker
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Propylene glycol
-
Polysorbate 20
-
Histidine buffer
-
Sodium chloride
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction:
-
Prepare the anti-VISTA antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a 1.5-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Prepare a stock solution of the this compound-linker in propylene glycol.
-
Add a 1.7-fold molar excess of the this compound-linker to the reduced antibody solution.
-
Add Polysorbate 20 to a final concentration of 0.1%.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 3-fold molar excess of N-acetylcysteine over the this compound-linker to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column (e.g., Sephadex G25) with histidine buffer containing sodium chloride.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at both 280 nm and the characteristic wavelength for this compound.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic potential of the anti-VISTA ADC against VISTA-expressing and non-expressing cancer cell lines.[1][2][3]
Materials:
-
VISTA-positive cell line (e.g., engineered CHO-VISTA, certain myeloid leukemia cell lines)[6]
-
VISTA-negative cell line (e.g., parental CHO)
-
Anti-VISTA ADC
-
Unconjugated anti-VISTA antibody
-
This compound (free drug)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the VISTA-positive and VISTA-negative cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the anti-VISTA ADC, unconjugated antibody, and free this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted treatments. Include untreated control wells.
-
Incubate for 72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each treatment.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an anti-VISTA ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
VISTA-positive tumor cells
-
Anti-VISTA ADC
-
Vehicle control (e.g., saline)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 VISTA-positive tumor cells into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the anti-VISTA ADC (e.g., 5 mg/kg) and vehicle control intravenously once a week for 3-4 weeks.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Record the body weight of the mice twice a week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to compare the tumor growth between the treatment and control groups.
-
Conclusion
This compound represents a valuable cytotoxic payload for the development of targeted cancer therapies. When conjugated to an anti-VISTA antibody, it has the potential to selectively eliminate immunosuppressive cells within the tumor microenvironment, thereby unleashing the body's own immune system to fight cancer. The protocols provided in this guide offer a foundation for researchers to synthesize and evaluate the efficacy of such novel antibody-drug conjugates. Further research and optimization of these methodologies will be crucial in advancing this promising therapeutic strategy into clinical applications.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Transcriptomic Analysis of VISTA in Acute Myeloid Leukemia: Insights into Its Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VISTA & Combination Therapies | Highlighted Client Publication | genOway [genoway.com]
Methodological & Application
Application Notes and Protocols for Inx-SM-56 as a Cytotoxic Payload in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inx-SM-56 is a potent cytotoxic agent designed for conjugation to monoclonal antibodies, creating highly targeted antibody-drug conjugates (ADCs). These ADCs are engineered to selectively deliver the cytotoxic payload to cells expressing a specific surface antigen, thereby minimizing off-target toxicity and enhancing the therapeutic window. This document provides a detailed experimental protocol for evaluating the in vitro cytotoxicity of an ADC utilizing this compound, using a hypothetical anti-VISTA (V-domain Ig suppressor of T cell activation) ADC as an example. VISTA is an immune checkpoint protein expressed on various tumor and immune cells, making it a relevant target for ADC development[1][2][3].
Data Presentation
The efficacy of a VISTA-targeted ADC carrying a cytotoxic payload like this compound can be quantified by its half-maximal inhibitory concentration (IC50) in VISTA-expressing cancer cell lines. The following table summarizes representative in vitro cytotoxicity data for VISTA-targeted ADCs.
| Cell Line | Target | ADC | IC50 (nM) |
| NCI-H28-VISTA-GFP | VISTA | αV1-MMAE | 1.23 |
| NCI-H2052-VISTA-GFP | VISTA | αV1-MMAE | 2.54 |
| NCI-H28-VISTA-GFP | VISTA | αV2-MMAE | 3.16 |
| NCI-H2052-VISTA-GFP | VISTA | αV2-MMAE | 4.28 |
| Hela (VISTA-negative) | VISTA | αV1-MMAE / αV2-MMAE | >1000 |
Data is hypothetical and for illustrative purposes, based on similar ADC studies[4]. MMAE (monomethyl auristatin E) is a potent cytotoxic payload, and this compound would be expected to yield comparable results in the nanomolar range.
Experimental Protocols
A crucial step in the preclinical evaluation of an ADC is the in vitro cytotoxicity assay to determine its potency and specificity[5][6]. The following protocol describes a typical cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method[5][6][7].
Objective: To determine the in vitro cytotoxicity of an anti-VISTA-Inx-SM-56 ADC on VISTA-positive and VISTA-negative cancer cell lines.
Materials:
-
VISTA-positive cell lines (e.g., engineered NCI-H28-VISTA-GFP, NCI-H2052-VISTA-GFP, or endogenous expressing lines like HEC1A or COV504)[3][4].
-
VISTA-negative cell line (e.g., parental NCI-H28, NCI-H2052, or Hela)[4].
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Anti-VISTA-Inx-SM-56 ADC.
-
Isotype control ADC (non-binding antibody conjugated to this compound).
-
Free this compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[7].
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count VISTA-positive and VISTA-negative cells.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the anti-VISTA-Inx-SM-56 ADC, isotype control ADC, and free this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 1000 nM.
-
Remove the culture medium from the wells and add 100 µL of the ADC or drug dilutions. Include wells with medium only as a blank control and untreated cells as a vehicle control.
-
Incubate the plates for 72-96 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell line and the mechanism of action of the payload[7].
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plates at 37°C overnight in the dark[7].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC/drug concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
Mandatory Visualizations
VISTA Signaling Pathway
VISTA is a negative immune checkpoint molecule that suppresses T cell activity. When VISTA on an antigen-presenting cell (APC) or a tumor cell interacts with its receptor on a T cell, it transmits an inhibitory signal that leads to reduced T cell proliferation and cytokine production, thereby dampening the anti-tumor immune response[8][2][3][9][10]. A recently identified receptor for VISTA on T cells is LRIG1, which upon binding to VISTA, initiates a signaling cascade that suppresses T cell function[11].
Experimental Workflow for ADC Cytotoxicity Assay
The following diagram illustrates the workflow for the in vitro cytotoxicity assay of an anti-VISTA-Inx-SM-56 ADC.
References
- 1. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. VISTA expressed in tumour cells regulates T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. assaygenie.com [assaygenie.com]
- 9. targetedonc.com [targetedonc.com]
- 10. kuickresearch.com [kuickresearch.com]
- 11. sciencedaily.com [sciencedaily.com]
Application Note & Protocol: Cytotoxicity Screening Using SM-56
Introduction
SM-56 is a novel small molecule inhibitor currently under investigation for its potential as a therapeutic agent. Preliminary studies suggest that SM-56 may selectively induce apoptosis in rapidly proliferating cells by targeting key regulatory proteins in the cell cycle and apoptotic signaling pathways. This document provides detailed protocols for assessing the cytotoxic effects of SM-56 in cultured cancer cell lines. The included assays—MTT, LDH release, and Caspase-3/7 activity—offer a multi-faceted approach to quantifying cell viability, membrane integrity, and apoptosis induction.
Mechanism of Action: Proposed Signaling Pathway
SM-56 is hypothesized to exert its cytotoxic effects through the intrinsic apoptotic pathway. It is believed to inhibit the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.
Caption: Proposed mechanism of SM-56 inducing apoptosis.
Experimental Protocols
General Cell Culture and Seeding
-
Cell Lines: HeLa (cervical cancer), A549 (lung cancer)
-
Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Seeding Density: Seed cells in a 96-well plate at a density of 5,000 cells/well (for HeLa) or 8,000 cells/well (for A549) in 100 µL of media. Allow cells to adhere overnight before treatment.
SM-56 Compound Preparation
-
Prepare a 10 mM stock solution of SM-56 in DMSO.
-
Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.) in culture media. Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.
Cytotoxicity Assay Workflow
Application Notes and Protocols for Inx-SM-56 Delivery to Target Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inx-SM-56 is an antibody-drug conjugate (ADC) that targets the V-domain Ig suppressor of T-cell activation (VISTA), a critical immune checkpoint protein. As a cytotoxin-conjugated antibody, this compound is designed for the targeted delivery of an anti-inflammatory or cytotoxic agent to VISTA-expressing cells. These application notes provide detailed protocols for the preparation, delivery, and evaluation of this compound in target cells.
VISTA is predominantly expressed on hematopoietic cells, with the highest levels found on myeloid cells such as monocytes, macrophages, and dendritic cells. It is also expressed on T cells, particularly naive CD4+ and regulatory T cells (Tregs)[1][2]. The acidic tumor microenvironment can enhance the binding of VISTA to its receptors, such as P-selectin glycoprotein ligand 1 (PSGL-1)[3]. This targeted delivery approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2734878-18-1 | [3] |
| Molecular Formula | C32H36N2O6S | [3] |
| Molecular Weight | 576.7 g/mol | [3] |
| Appearance | White to yellow solid | [4] |
| Solubility | ≥ 50 mg/mL in DMSO | [4] |
Table 2: In Vitro Cytotoxicity of a VISTA-Targeted ADC (αV1-MMAE)
| Cell Line | VISTA Expression | IC50 (nM) |
| NCI-H28-VISTA-GFP | Positive | ~10 |
| NCI-H2052-VISTA-GFP | Positive | ~10 |
| Hela | Negative | >1000 |
Data adapted from a study on a comparable anti-VISTA ADC, αV1-MMAE, demonstrating potent and specific killing of VISTA-positive cells.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of high-purity, anhydrous DMSO. For example, for 1 mg of this compound (MW: 576.7), add 173.4 µL of DMSO.
-
Solubilization: Gently vortex the vial to mix. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Ensure the storage is in a dry, dark environment.
Protocol 2: In Vitro Delivery of this compound to Target Cells
This protocol describes the treatment of VISTA-positive cells with this compound to assess its cytotoxic effects.
-
Cell Seeding: Seed VISTA-positive cells (e.g., engineered NCI-H28 or NCI-H2052 cells expressing VISTA, or primary myeloid cells) in a 96-well plate at a density of 5,000-10,000 cells per well.[5] As a negative control, use a VISTA-negative cell line (e.g., Hela).[5]
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should typically range from picomolar to micromolar to determine the dose-response curve.
-
Treatment: Remove the existing media from the wells and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[5]
-
Cytotoxicity Assessment: Evaluate cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) assay or a resazurin-based assay.[5] Read the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Protocol 3: Antibody-Drug Conjugate Internalization Assay
This assay confirms that the anti-VISTA ADC is internalized by the target cells, a prerequisite for the cytotoxic payload to exert its effect.
-
Cell Preparation: Seed VISTA-positive cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Labeling (Optional): For direct visualization, the antibody component of this compound can be labeled with a fluorescent dye (e.g., Alexa Fluor 488) prior to conjugation with the cytotoxic payload. Alternatively, a fluorescently labeled secondary antibody can be used.
-
Treatment: Treat the cells with this compound (or the fluorescently labeled antibody) at a concentration of 1-10 µg/mL in cell culture medium.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to observe the kinetics of internalization. As a control, incubate a set of cells at 4°C, which inhibits endocytosis.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound antibody.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining:
-
If a directly labeled primary antibody was not used, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
To visualize lysosomes, cells can be co-stained with a lysosomal marker (e.g., LAMP1 antibody followed by a fluorescent secondary, or a lysosomotropic dye).
-
Stain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope. Internalization is confirmed by the co-localization of the ADC's fluorescence signal with intracellular compartments, particularly lysosomes.
Visualizations
Caption: VISTA signaling pathway leading to T cell suppression.
Caption: Workflow for this compound delivery and in vitro evaluation.
Caption: Mechanism of this compound internalization and action.
References
- 1. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | VISTA: A Target to Manage the Innate Cytokine Storm [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Inx-SM-56: A Guide for In Vitro Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro application of Inx-SM-56, a novel cytotoxin designed for the development of antibody-drug conjugates (ADCs). Due to the limited publicly available data on this compound, this guide presents generalized protocols and dosage considerations based on established methodologies for similar ADC cytotoxins. Researchers are strongly encouraged to perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.
Introduction to this compound
This compound is a potent cytotoxic agent intended for conjugation to monoclonal antibodies, enabling targeted delivery to antigen-expressing cells. As a component of an ADC, this compound is designed to be internalized by target cells, where it can then exert its cell-killing effects. The precise mechanism of action and signaling pathway engagement of this compound are not yet fully characterized in publicly available literature. Therefore, the experimental protocols outlined below are based on common practices for evaluating cytotoxic payloads in an ADC context.
Data Presentation: Hypothetical In Vitro Efficacy of a Generic Cytotoxic Payload
The following tables represent typical data generated in the in vitro characterization of a cytotoxic ADC. Note: These values are illustrative and not specific to this compound. Researchers should generate their own data for this compound or an this compound-containing ADC.
Table 1: In Vitro Cytotoxicity (IC50) of a Hypothetical ADC in Various Cancer Cell Lines
| Cell Line | Target Antigen Expression | Hypothetical ADC IC50 (nM) | Free Cytotoxin IC50 (nM) |
| MDA-MB-231 | High | 1.5 | 0.1 |
| SK-BR-3 | High | 2.3 | 0.1 |
| MCF-7 | Low | 50.2 | 0.2 |
| A549 | Negative | >1000 | 0.5 |
Table 2: Cell Cycle Analysis of a Target-Positive Cell Line Treated with a Hypothetical ADC
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Untreated Control | 45 | 30 | 25 | 2 |
| Hypothetical ADC (10 nM) | 15 | 10 | 70 | 5 |
| Free Cytotoxin (1 nM) | 18 | 12 | 65 | 5 |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound as a free drug and as part of an ADC.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
This compound-conjugated ADC
-
Non-targeting control ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10-fold serial dilution of this compound, the ADC, and the control ADC in complete medium.
-
Treatment: Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound or its ADC on cell cycle progression.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
This compound or ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 0.5-1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound or the ADC at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Generalized ADC Mechanism of Action
Caption: Generalized ADC mechanism of action.
Experimental Workflow for In Vitro ADC Characterization
Caption: Workflow for in vitro ADC characterization.
Safety Precautions
This compound is a potent cytotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All work should be conducted in a certified biological safety cabinet. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Disclaimer: This document is intended for research purposes only. The information provided is based on general knowledge of antibody-drug conjugates and does not represent validated data for this compound. Researchers must independently validate all protocols and dosages for their specific experimental systems.
Application Notes and Protocols: Conjugation of Inx-SM-56 to Anti-VISTA Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the small molecule Inx-SM-56 to anti-VISTA (V-domain Ig Suppressor of T cell Activation) antibodies. VISTA is an immune checkpoint protein that suppresses T-cell activation and is a promising target for cancer immunotherapy.[1][2][3] The conjugation of small molecules, such as therapeutic agents or imaging probes, to anti-VISTA antibodies enables targeted delivery to the tumor microenvironment, enhancing therapeutic efficacy or providing diagnostic information.
This protocol outlines two common and robust conjugation strategies: one targeting primary amines (lysine residues) and another targeting free thiols (from reduced cysteine residues) on the antibody. The choice of method depends on the specific reactive functional group present on the this compound molecule.
Overview of Conjugation Chemistries
Antibody-drug conjugates (ADCs) consist of three main components: the antibody, the payload (a small molecule drug), and a linker that connects them.[4] The stability and efficacy of the resulting conjugate are highly dependent on the conjugation chemistry and the linker used.[4]
-
Amine-Reactive Conjugation: This method targets the abundant lysine residues on the surface of the antibody. N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines to form stable amide bonds.[]
-
Thiol-Reactive Conjugation: This approach provides more site-specific conjugation by targeting cysteine residues. The interchain disulfide bonds of the antibody can be selectively reduced to generate free thiols, which can then react with maleimide-functionalized molecules.[]
Materials and Reagents
General Materials
-
Anti-VISTA Antibody (e.g., human IgG1 or IgG4)
-
This compound with an appropriate reactive group (e.g., NHS-ester or maleimide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate Buffer, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Protein A or G affinity chromatography column
-
Size-exclusion chromatography (SEC) column
-
Dialysis tubing or cassettes (MWCO 10 kDa)
-
Spectrophotometer
-
SDS-PAGE system
-
Mass Spectrometer
Quantitative Data for Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Buffer |
| Anti-VISTA Antibody | 5-10 mg/mL | 1-2 mg/mL | PBS, pH 7.4 |
| This compound (Amine-Reactive) | 10 mM | Varies (see protocol) | Anhydrous DMSO |
| This compound (Thiol-Reactive) | 10 mM | Varies (see protocol) | Anhydrous DMSO |
| TCEP | 10 mM | 1 mM | PBS, pH 7.4 |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation of this compound (e.g., via NHS-ester)
This protocol is suitable if this compound contains an amine-reactive group such as an NHS-ester.
Step 1: Antibody Preparation
-
Buffer exchange the anti-VISTA antibody into a conjugation buffer (e.g., PBS, pH 8.0-8.5) to a final concentration of 1-2 mg/mL. The slightly basic pH increases the reactivity of the primary amines.[]
Step 2: this compound Preparation
-
Prepare a 10 mM stock solution of the amine-reactive this compound in anhydrous DMSO.
Step 3: Conjugation Reaction
-
Add the this compound stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (this compound:antibody). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
Step 4: Purification
-
Purify the this compound-anti-VISTA conjugate from unreacted small molecules and byproducts using gel filtration chromatography (size exclusion chromatography) or dialysis.[]
Step 5: Characterization
-
Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the conjugate by SDS-PAGE.
Caption: Workflow for amine-reactive conjugation of this compound to anti-VISTA antibody.
Protocol 2: Thiol-Reactive Conjugation of this compound (e.g., via Maleimide)
This protocol is suitable if this compound contains a thiol-reactive group such as a maleimide.
Step 1: Antibody Reduction
-
Prepare the anti-VISTA antibody at a concentration of 1-2 mg/mL in PBS, pH 7.4.
-
Add a 10-fold molar excess of TCEP to the antibody solution to selectively reduce the interchain disulfide bonds.
-
Incubate for 30-60 minutes at room temperature.[]
Step 2: this compound Preparation
-
Prepare a 10 mM stock solution of the thiol-reactive this compound in anhydrous DMSO.
Step 3: Conjugation Reaction
-
Add the this compound stock solution to the reduced antibody solution at a molar ratio of 10:1 to 20:1 (this compound:antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
Step 4: Quenching (Optional)
-
To quench any unreacted maleimide groups, add a thiol-containing compound like N-acetylcysteine.
Step 5: Purification
-
Purify the this compound-anti-VISTA conjugate using gel filtration chromatography or dialysis to remove unreacted small molecules and reducing agents.[]
Step 6: Characterization
-
Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the conjugate by SDS-PAGE under both reducing and non-reducing conditions.
Caption: Workflow for thiol-reactive conjugation of this compound to anti-VISTA antibody.
VISTA Signaling Pathway Overview
VISTA is a negative checkpoint regulator that can act as both a ligand and a receptor to inhibit T-cell activation and proliferation.[2] It is primarily expressed on hematopoietic cells, with high levels on myeloid cells and regulatory T cells.[2] By blocking the inhibitory signals mediated by VISTA, anti-VISTA antibodies can enhance anti-tumor immune responses.
Caption: Simplified VISTA signaling pathway and the mechanism of anti-VISTA antibody blockade.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low DAR | Insufficient molar ratio of this compound. | Increase the molar excess of this compound. |
| Inactive this compound. | Use a fresh batch of this compound. | |
| For thiol conjugation, incomplete antibody reduction. | Increase TCEP concentration or incubation time. | |
| High DAR / Aggregation | Excessive molar ratio of this compound. | Decrease the molar excess of this compound. |
| Hydrophobic nature of this compound. | Perform conjugation in the presence of a mild denaturant or organic co-solvent. | |
| Poor Recovery After Purification | Aggregation and precipitation of the conjugate. | Optimize conjugation conditions (e.g., pH, temperature). |
| Non-specific binding to the chromatography column. | Use a different purification method or modify buffer conditions. |
Conclusion
The protocols provided in this document offer a comprehensive guide for the successful conjugation of the small molecule this compound to anti-VISTA antibodies. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are crucial for obtaining a high-quality product for research and therapeutic development. The choice between the amine-reactive and thiol-reactive protocols will depend on the available functional groups on the this compound molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A highly potent anti-VISTA antibody KVA12123 - a new immune checkpoint inhibitor and a promising therapy against poorly immunogenic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INX-315 in Cancer Research Models
A Selective CDK2 Inhibitor for Overcoming Therapy Resistance
Note: Initial searches for "Inx-SM-56" did not yield relevant results. Based on the similarity in nomenclature and the context of cancer research, this document focuses on INX-315 , a selective CDK2 inhibitor with substantial preclinical and clinical data. It is presumed that "this compound" may be an internal or alternative designation for INX-315, or a typographical error.
Introduction
INX-315 is a potent and selective oral inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Aberrant CDK2 activity is implicated in the proliferation of various cancers, including those with amplification of the CCNE1 gene and breast cancers that have developed resistance to CDK4/6 inhibitors.[2][3] Preclinical studies have demonstrated that INX-315 can induce cell cycle arrest and a senescence-like state in tumor cells, leading to durable tumor growth control.[2][3][4] These findings support the clinical development of INX-315 as a promising therapeutic agent in oncology.[2][3]
This document provides detailed application notes and experimental protocols for researchers utilizing INX-315 in cancer research models.
Mechanism of Action
INX-315 selectively inhibits the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, including the Retinoblastoma protein (Rb).[3][4] Hypophosphorylation of Rb leads to the suppression of E2F-mediated gene transcription, which is essential for S-phase entry and cell cycle progression.[3] The ultimate outcomes of INX-315 treatment in sensitive cancer models are cell cycle arrest at the G1/S transition and the induction of cellular senescence.[2][3][4]
Signaling Pathway
Caption: Simplified signaling pathway of INX-315 action.
Quantitative Data Summary
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of INX-315 has been determined in various cancer cell lines.
| Cell Line | Cancer Type | CCNE1 Amplification | INX-315 IC50 (nM) | Palbociclib IC50 (nM) |
| OVCAR-3 | Ovarian Cancer | Yes | 10 - 100 | >1000 |
| MKN1 | Gastric Cancer | Yes | 10 - 100 | >1000 |
| MCF7 (Parental) | Breast Cancer | No | >1000 | <100 |
| MCF7 (Abemaciclib-resistant) | Breast Cancer | No | 100 - 300 | >1000 |
| T47D (Parental) | Breast Cancer | No | >1000 | <100 |
| T47D (Abemaciclib-resistant) | Breast Cancer | No | 100 - 300 | >1000 |
Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.[4]
In Vivo Efficacy: Tumor Growth Inhibition
INX-315 has demonstrated dose-dependent tumor growth inhibition in xenograft models.
| Cancer Model | Treatment | Dosing Schedule | Outcome |
| GA0103 PDX (CCNE1-amplified Gastric) | INX-315 (25 mg/kg) | Oral, twice daily | Significant tumor growth inhibition |
| GA0103 PDX (CCNE1-amplified Gastric) | INX-315 (50 mg/kg) | Oral, twice daily | Significant tumor growth inhibition |
| GA0103 PDX (CCNE1-amplified Gastric) | INX-315 (100 mg/kg) | Oral, twice daily | Tumor regression |
| GA0103 PDX (CCNE1-amplified Gastric) | INX-315 (100 mg/kg) | Oral, once daily | Significant tumor growth inhibition |
PDX: Patient-Derived Xenograft. Treatment duration was 56 days.[2][4]
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of INX-315 on the viability of cancer cell lines.
Workflow:
Caption: Workflow for in vitro cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of INX-315 in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the INX-315 dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 6 days to allow for multiple cell doubling times.[4]
-
Reagent Addition: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for Pharmacodynamic Markers
This protocol is for assessing the impact of INX-315 on key signaling proteins.
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of INX-315 (e.g., 30 nM to 300 nM) for 24 hours.[4]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
Cyclin A2
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
In Vivo Xenograft Model Efficacy Study
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of INX-315.
Workflow:
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant cancer cells or patient-derived xenograft (PDX) fragments.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer INX-315 orally via gavage at the desired doses (e.g., 25, 50, 100 mg/kg) and schedule (e.g., once or twice daily).[2][4] The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions and mouse body weight 2-3 times per week.
-
Study Endpoint: Continue the study for a predetermined duration (e.g., 56 days) or until tumors in the control group reach a maximum allowed size.[2][4]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers by western blotting or immunohistochemistry.
Clinical Development
INX-315 is currently being evaluated in a first-in-human Phase 1/2 clinical trial (NCT05735080).[6] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of INX-315 as a monotherapy and in combination with other agents in patients with advanced solid tumors, including CDK4/6 inhibitor-resistant ER+/HER2- breast cancer and CCNE1-amplified cancers.[6][7] The FDA has granted Fast Track designation to INX-315 for the treatment of CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[6]
Conclusion
INX-315 is a selective CDK2 inhibitor with a well-defined mechanism of action and promising preclinical activity in cancer models characterized by CDK2 dependency. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of INX-315 and to explore its utility in various cancer contexts.
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. Facebook [cancer.gov]
Application Notes and Protocols: Inx-SM-56 for Targeted Delivery of Anti-Inflammatory Agents
Introduction
The targeted delivery of therapeutic agents to specific cell types is a critical strategy for enhancing efficacy and minimizing off-target side effects. In the context of inflammatory and autoimmune diseases, the ability to selectively deliver potent anti-inflammatory drugs to activated immune cells holds significant promise. Inx-SM-56 is an anti-VISTA antibody-drug conjugate (ADC) designed for the targeted delivery of anti-inflammatory agents.[1] VISTA (V-region Immunoglobulin-containing Suppressor of T cell Activation) is an immune checkpoint regulator primarily expressed on hematopoietic cells, making it an ideal target for directing therapies to the immune system.[2]
These application notes provide a comprehensive overview of the conceptual framework, potential applications, and generalized experimental protocols for the evaluation of an anti-VISTA ADC like this compound, which is intended to deliver a steroid payload to treat inflammatory and autoimmune conditions.
Disclaimer: Publicly available, peer-reviewed preclinical and clinical data for a specific molecule designated "this compound" is limited. Chemical supplier data sheets for a compound with the CAS Number 2734878-18-1 and a molecular weight of 576.7 g/mol suggest that "this compound" may refer to the payload or a payload-linker component rather than the complete antibody-drug conjugate.[1][3] The information herein is based on the general principles of antibody-drug conjugates, the known function of VISTA, and patent filings related to anti-VISTA ADCs for anti-inflammatory purposes.
Mechanism of Action
The proposed mechanism of action for an anti-VISTA antibody-drug conjugate carrying an anti-inflammatory payload, such as a glucocorticoid, involves a multi-step process designed to concentrate the therapeutic agent at the site of inflammation and within the target immune cells.
-
Targeting: The monoclonal antibody component of the ADC specifically binds to the VISTA protein expressed on the surface of target immune cells, which can include myeloid cells, T cells, neutrophils, and monocytes.
-
Internalization: Upon binding, the VISTA-ADC complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Payload Release: Once inside the cell, the ADC is trafficked to intracellular compartments, such as lysosomes. The linker connecting the antibody to the drug payload is designed to be cleaved by the internal cellular environment (e.g., acidic pH or specific enzymes), releasing the active anti-inflammatory agent.
-
Pharmacological Effect: The released payload, for instance, a glucocorticoid like dexamethasone, then engages its intracellular target (the glucocorticoid receptor). This interaction leads to the downstream suppression of pro-inflammatory signaling pathways, such as NF-κB, and a reduction in the production of inflammatory cytokines.
This targeted approach aims to maximize the therapeutic index of the anti-inflammatory agent by increasing its concentration in pathogenic immune cells while minimizing systemic exposure and the associated side effects.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from in vitro and in vivo studies designed to evaluate the efficacy and safety of a targeted anti-inflammatory agent like this compound.
Table 1: In Vitro Efficacy in Target Immune Cells
| Cell Line | Target (VISTA) Expression | IC50 (nM) of ADC | IC50 (nM) of Free Payload | Selectivity Index (Free/ADC) |
|---|---|---|---|---|
| Human Monocytes | High | Data | Data | Data |
| Human Neutrophils | Medium | Data | Data | Data |
| VISTA-negative cell line | None | Data | Data | Data |
Table 2: In Vivo Efficacy in Animal Model of Autoimmune Disease
| Treatment Group | Dose (mg/kg) | Disease Activity Score (e.g., Arthritis Index) | Reduction in Inflammatory Cytokine (e.g., TNF-α) | Histopathological Score (e.g., Joint Damage) |
|---|---|---|---|---|
| Vehicle Control | - | Data | Data | Data |
| This compound ADC | Dose 1 | Data | Data | Data |
| This compound ADC | Dose 2 | Data | Data | Data |
| Free Steroid Payload | Equivalent Dose | Data | Data | Data |
| Non-targeting ADC | Equivalent Dose | Data | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a targeted therapy. Below are generalized protocols for key experiments.
Protocol 1: In Vitro Cytokine Release Assay
Objective: To determine the ability of the ADC to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
Target immune cells (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
This compound ADC, free steroid payload, and non-targeting control ADC
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Isolate and culture target immune cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the this compound ADC, free payload, and control ADC.
-
Add the test articles to the cells and incubate for a pre-determined time (e.g., 2 hours) to allow for binding and internalization.
-
Add the stimulating agent (e.g., LPS at 100 ng/mL) to all wells except the unstimulated control.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of cytokines in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value (the concentration that causes 50% inhibition of cytokine release) for each test article.
Protocol 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of the ADC in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant (CFA/IFA)
-
This compound ADC, free steroid payload, and vehicle control
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
On Day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On Day 21, provide a booster immunization with an emulsion of type II collagen and IFA.
-
-
Treatment:
-
Monitor mice for the onset of arthritis (typically around Day 24-28), characterized by paw swelling and redness.
-
Once clinical signs appear, randomize mice into treatment groups.
-
Administer the this compound ADC, free payload, or vehicle control via the desired route (e.g., intravenous or intraperitoneal) at a pre-determined dosing schedule.
-
-
Efficacy Assessment:
-
Record body weight and clinical arthritis scores for each mouse 2-3 times per week. The clinical score is typically a scale of 0-4 for each paw based on the severity of inflammation.
-
Measure paw thickness using calipers at regular intervals.
-
-
Terminal Analysis:
-
At the end of the study, collect blood for cytokine analysis.
-
Harvest paws for histopathological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
References
Best practices for handling and storing Inx-SM-56
Application Notes and Protocols for Inx-SM-56
For: Researchers, scientists, and drug development professionals.
Subject: Best Practices for Handling, Storage, and Application of this compound.
Introduction
This document provides detailed application notes and protocols for the handling and storage of this compound. This compound is a cytotoxin utilized in the synthesis of anti-VISTA (V-region Immunoglobulin-containing Suppressor of T cell Activation) antibody-drug conjugates (ADCs).[1] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a small molecule payload to selectively eliminate cancer cells. Given the cytotoxic nature of this compound, adherence to stringent safety and handling protocols is imperative. These guidelines are intended to ensure the integrity of the compound and the safety of laboratory personnel.
It is important to note that initial searches may yield information on other compounds with similar "INX" nomenclature, such as INX-315, a selective CDK2 inhibitor. While a summary of best practices for INX-315 is provided in a separate section for clarity, the primary focus of this document is this compound (CAS No. 2734878-18-1).
This compound: Compound Information and Storage
This compound is a critical component for the development of novel immunotherapies targeting the VISTA pathway. Proper storage is essential to maintain its chemical integrity and biological activity.
| Parameter | Specification | Notes |
| CAS Number | 2734878-18-1 | |
| Molecular Formula | C32H36N2O6S | [1] |
| Molecular Weight | 576.70 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Storage (Solid) | 4°C, sealed, away from moisture and light. | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| Shipping | Typically shipped at room temperature in the continental US. | [1] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its cytotoxic nature, this compound should be handled with caution in a controlled laboratory environment.
-
Engineering Controls : Always handle this compound in a chemical fume hood with an independent air supply.[2] Ensure that a safety shower and eye wash station are readily accessible.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear appropriate safety glasses or goggles.
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and inspect them before use. Wear a lab coat or other protective clothing.
-
Respiratory Protection : If there is a risk of aerosol formation, use a NIOSH/MSHA-approved respirator.[2]
-
-
Hygiene : Avoid inhalation, and contact with eyes, skin, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Experimental Protocols
3.1. Preparation of Stock Solutions
The following protocol outlines the preparation of stock solutions of this compound.
-
Reagent Preparation :
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure :
-
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to the desired concentration.[1] For example, to prepare a 10 mM stock solution, dissolve 5.77 mg of this compound in 1 mL of DMSO.
-
Ensure the compound is fully dissolved. Gentle vortexing may be applied.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
3.2. General Protocol for Antibody-Drug Conjugation
This protocol provides a general workflow for the conjugation of this compound to an anti-VISTA monoclonal antibody. The specific chemistry will depend on the linker technology employed.
-
Antibody Preparation :
-
Prepare the anti-VISTA antibody in a suitable buffer (e.g., PBS).
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Linker Activation (if required) :
-
Activate the linker moiety according to the manufacturer's instructions.
-
-
Payload-Linker Conjugation :
-
React the activated linker with this compound to form the payload-linker complex.
-
-
Antibody-Payload Conjugation :
-
React the payload-linker complex with the prepared anti-VISTA antibody. The reaction conditions (pH, temperature, time) will need to be optimized based on the specific linker chemistry.
-
-
Purification :
-
Remove unconjugated payload-linker and other impurities using techniques such as size exclusion chromatography (SEC) or dialysis.
-
-
Characterization :
-
Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
3.3. In Vivo Dosing Solution Preparation
For preclinical animal studies, a working solution of an this compound-containing ADC can be prepared as follows. Note that this is a general guideline and the final formulation may need to be optimized. The following is a protocol for preparing a working solution of this compound itself for in vivo use.
-
Reagents :
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
Corn oil
-
-
Procedure :
-
To prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to ensure a homogenous solution.
-
This protocol yields a 1.25 mg/mL working solution.[1]
-
VISTA Signaling Pathway and ADC Mechanism of Action
VISTA is an immune checkpoint protein that suppresses T cell activation.[3][4] It is expressed on hematopoietic cells, with the highest levels on myeloid cells.[4] By blocking VISTA, the anti-VISTA antibody component of the ADC can enhance anti-tumor immunity. The this compound payload, once delivered to the tumor cell, induces cytotoxicity.
Caption: VISTA signaling pathway and the mechanism of action for an anti-VISTA ADC.
Experimental Workflow for Handling this compound and ADCs
The following diagram outlines a logical workflow for handling this compound and preparing ADCs.
Caption: General experimental workflow for this compound and ADC preparation.
Appendix: Application Notes for INX-315
For clarity and to avoid potential confusion with this compound, this section provides a summary of best practices for INX-315, a selective CDK2 inhibitor.
A1. INX-315: Compound Information and Storage
INX-315 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) that induces cell cycle arrest in the G1 phase.[5][6]
| Parameter | Specification | Notes |
| CAS Number | 2745060-92-6 | [5] |
| Target | CDK2 | [6] |
| Storage (Solid) | -20°C for up to 3 years. | [5] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month. | [5] |
A2. Experimental Protocols for INX-315
A2.1. Preparation of Stock Solutions
-
Reagent Preparation :
-
INX-315 (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure :
A2.2. In Vivo Dosing Solution Preparation
-
Reagents :
-
INX-315 stock solution in DMSO (e.g., 10 mg/mL)
-
Corn oil
-
-
Procedure :
-
For a 1 mL working solution, add 50 µL of the 10 mg/mL DMSO stock solution to 950 µL of corn oil and mix well.[5]
-
A3. CDK2 Signaling Pathway
CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[7] INX-315 inhibits this process, leading to cell cycle arrest.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of INX-315.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 3. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Administration of Investigational Compounds in Animal Models
Disclaimer: The specific compound "Inx-SM-56" was not identified in the available literature. The following application notes and protocols are based on data from two distinct investigational compounds, INX-315 (a selective CDK2 inhibitor) and an inflammasome-targeting Nanoligomer (API NI112) , to provide representative examples of in vivo administration methods in animal models for researchers, scientists, and drug development professionals.
Application Notes
These notes provide a summary of in vivo administration methods for two example compounds, detailing the routes of administration, animal models, and key quantitative findings.
INX-315: Oral Gavage Administration in Murine Cancer Models
INX-315 is a selective CDK2 inhibitor investigated for its efficacy in solid tumors. In preclinical studies, it has been administered to mice via oral gavage.
-
Animal Models: Mice with patient-derived xenografts (PDX) of gastric adenocarcinoma (GA0103, GA0114), ovarian carcinoma (OV5398), and a cell-derived xenograft (CDX) model of ovarian carcinoma (OVCAR-3) have been used.[1][2]
-
Dosing Regimen: Mice were treated with INX-315 at doses of 25, 50, or 100 mg/kg twice daily for up to 56 days.[1][2] An alternative regimen of 100 mg/kg once daily was also tested.[1]
-
Efficacy: Treatment with INX-315 resulted in a dose-dependent inhibition of tumor growth, with the 100 mg/kg twice-daily dose leading to tumor regression.[1][2] Significant tumor growth inhibition was observed across all treatment groups.[1]
-
Safety and Tolerability: No significant weight loss (not more than 5%) or other signs of drug toxicity, such as changes in body condition, respiratory rate, coat condition, posture, or behavior, were observed in the treated mice.[1]
Inflammasome-Targeting Nanoligomer (API NI112): Systemic Administration in Rodent and Canine Models
This Nanoligomer is designed to target the inflammasome and has been evaluated for its safety, pharmacokinetics, and biodistribution following various systemic administration routes in both small and large animal models.
-
Animal Models: Small-animal studies were conducted in mice, while large-animal studies utilized healthy, purpose-bred beagles.[3]
-
Routes of Administration:
-
Intravenous (IV) Injection: Used in both mice and dogs to assess systemic distribution.
-
Subcutaneous (SQ) Injection: Also employed in both mice and dogs.
-
Intraperitoneal (IP) Injection: Utilized in mice to determine the concentration in brain tissue.[3]
-
-
Pharmacokinetics: The studies observed differences in drug exposure between species even after body surface area (BSA)-scaled dosing. The ratio of scaled doses between dogs and mice was approximately 5–6.5 for SQ administration and 12–15 for IV administration, which is presumed to be based on the accessible target ratio (NF-κB and NLRP3 protein amount) and area under the curve (AUC) ratios between the species.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of the example compounds.
Table 1: INX-315 Dosing Regimen in Murine Xenograft Models
| Animal Model | Compound | Administration Route | Dosage (mg/kg) | Frequency | Duration | Outcome |
| Gastric Adenocarcinoma PDX (GA0103) | INX-315 | Oral Gavage | 25, 50, 100 | Twice Daily | 56 days | Dose-dependent tumor growth inhibition.[1] |
| Gastric Adenocarcinoma PDX (GA0103) | INX-315 | Oral Gavage | 100 | Once Daily | 56 days | Significant tumor growth inhibition.[1] |
| Ovarian Carcinoma PDX (OV5398) & CDX (OVCAR-3) | INX-315 | Oral Gavage | 100 | Twice Daily | 8 weeks | Similar efficacy to gastric models.[1] |
Table 2: Interspecies Pharmacokinetic Ratios for Inflammasome-Targeting Nanoligomer
| Administration Route | Species Comparison | BSA-Scaled Dose Ratio | Presumed Basis for Ratio Difference |
| Subcutaneous (SQ) | Dog vs. Mouse | 5 - 6.5 | Accessible target ratio (NF-κB and NLRP3 protein amount) and AUC ratios.[3] |
| Intravenous (IV) | Dog vs. Mouse | 12 - 15 | Accessible target ratio (NF-κB and NLRP3 protein amount) and AUC ratios.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo administration and analysis of the example compounds.
Protocol 1: In Vivo Efficacy Study of INX-315 in a Murine Xenograft Model
This protocol describes the oral administration of INX-315 to mice bearing tumor xenografts to evaluate its anti-cancer efficacy.
Materials:
-
INX-315
-
Vehicle solution for oral gavage
-
Female immunodeficient mice
-
Tumor cells (e.g., OVCAR-3) or PDX tissue
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Tumor Implantation:
-
For CDX models, inject a suspension of tumor cells (e.g., OVCAR-3) subcutaneously into the flank of each mouse.
-
For PDX models, surgically implant a small fragment of the patient-derived tumor tissue subcutaneously.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
-
Animal Randomization:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the dosing solution of INX-315 in the appropriate vehicle.
-
Administer INX-315 or vehicle to the respective groups via oral gavage at the specified dose and schedule (e.g., 100 mg/kg, twice daily).[1]
-
-
Monitoring:
-
Monitor animal health daily, including body weight, behavior, and any signs of toxicity.[1]
-
Continue to measure tumor volume regularly throughout the study.
-
-
Study Endpoint:
Protocol 2: Tissue Homogenization and Analysis for Nanoligomer Biodistribution
This protocol outlines the procedure for preparing tissue samples for the quantification of a nanoligomer to assess its biodistribution.
Materials:
-
TissueLyser II bead mill
-
Deionized water
-
Aqua regia (3:1 hydrochloric acid to nitric acid)
-
Heating block or water bath
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument
Procedure:
-
Tissue Collection:
-
Following euthanasia, dissect and collect target organs (e.g., brain, liver, spleen).
-
-
Homogenization:
-
Weigh the tissue samples.
-
Add deionized water at a ratio of 1 µL per 1 mg of tissue.
-
Homogenize the tissue samples using a bead mill (e.g., TissueLyser II at 30 Hz for 3 minutes).[3]
-
-
Digestion:
-
Transfer the homogenates to appropriate digestion tubes.
-
Add 500 µL of aqua regia to each sample.
-
Digest the samples at 100 °C for 4 hours to break down the organic matter and solubilize the elements of interest.[3]
-
-
Quantification:
-
After digestion, dilute the samples as needed for analysis.
-
Quantify the concentration of the nanoligomer (or a specific elemental tag) using ICP-MS.[3]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for in vivo studies.
Caption: The CDK2 signaling pathway and its inhibition by INX-315.
Caption: A general workflow for in vivo animal studies.
References
Troubleshooting & Optimization
Troubleshooting Inx-SM-56 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inx-SM-56. The following information will help you address common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Due to its hydrophobic nature (LogP = 3.8), this compound has low solubility in aqueous solutions. For preparing stock solutions, we recommend using a 100% anhydrous, research-grade organic solvent. Dimethyl sulfoxide (DMSO) is the preferred solvent, allowing for the preparation of stock solutions up to 50 mM.[1] For applications sensitive to DMSO, alternative solvents such as ethanol can be used, although the maximum achievable concentration may be lower.[2][3] Always store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A2: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: While it's ideal to keep the final DMSO concentration low (typically <0.5%) to avoid solvent effects on cells or enzymes, a slight increase to 1% may improve solubility without introducing significant artifacts.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Use a "Pluronic" Surfactant: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Sequential Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: this compound is a weakly acidic compound with a pKa of 4.5. This means its solubility is highly dependent on the pH of the solution.[5][6][7]
-
In acidic solutions (pH < 4.5): The compound will be in its neutral, protonated form, which is less soluble in water.
Therefore, increasing the pH of your aqueous buffer can significantly enhance the solubility of this compound.[9] For example, switching from a buffer at pH 7.4 to one at pH 8.0 may prevent precipitation.
Q4: Can I use co-solvents to improve the solubility of this compound in my experiments?
A4: Yes, using a co-solvent system can be an effective strategy.[2][10] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[2][9][10]
Commonly used co-solvents in biological assays include:
When using co-solvents, it is crucial to determine the tolerance of your specific assay system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in a kinase inhibition assay.
If you are observing high variability in your kinase assay results, it could be due to the precipitation of this compound at the tested concentrations.
Troubleshooting Steps:
-
Visual Inspection: After preparing your assay plate, carefully inspect the wells for any signs of precipitation (cloudiness or visible particles).
-
Centrifugation Test: Prepare a sample of this compound at the highest concentration used in your assay in the final assay buffer. Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes). A visible pellet indicates precipitation.[12]
-
Solubility Optimization: If precipitation is confirmed, refer to the FAQs above to optimize the solubility by adjusting the pH, using co-solvents, or lowering the final concentration of the inhibitor.
Issue 2: Low potency or efficacy in cell-based assays.
If this compound appears less potent than expected in a cell-based assay, the actual concentration of the compound in solution may be lower than the nominal concentration due to poor solubility.
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which this compound begins to precipitate in your specific cell culture medium.
-
Adjust Dosing Strategy: Based on the kinetic solubility data, ensure that the concentrations used in your cell-based assays are below the precipitation point.
-
Consider Formulation: For in vivo studies or more complex cellular models, consider advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations to improve bioavailability.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Conditions
| Solvent/Buffer | Temperature (°C) | pH | Maximum Solubility (µM) |
| Water | 25 | 7.0 | < 1 |
| PBS | 25 | 7.4 | ~2 |
| Tris Buffer | 25 | 8.0 | 15 |
| Tris Buffer | 25 | 8.5 | 50 |
| DMSO | 25 | N/A | > 50,000 (50 mM) |
| Ethanol | 25 | N/A | 10,000 (10 mM) |
| Cell Culture Medium + 10% FBS | 37 | 7.4 | 5 |
| Cell Culture Medium + 10% FBS + 0.1% Pluronic F-68 | 37 | 7.4 | 20 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder, MW = 450.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.505 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In the 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of the DMSO dilutions of this compound to the corresponding wells to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM). The final DMSO concentration will be 1%.
-
Include a blank control with 198 µL of buffer and 2 µL of DMSO.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure the absorbance (light scattering) at 620 nm. An increase in absorbance indicates the formation of a precipitate.
-
The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the blank control.
Visualizations
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. jddt.in [jddt.in]
- 11. researchgate.net [researchgate.net]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Inx-SM-56 concentration for maximum efficacy
Welcome to the technical resource center for Inx-SM-56, a potent and selective small molecule inhibitor of MEK1 and MEK2. This guide is designed to help researchers, scientists, and drug development professionals optimize their experiments for maximum efficacy and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, it prevents the phosphorylation and activation of its downstream targets, ERK1 and ERK2. This effectively blocks the MAPK/ERK signaling cascade, which is a critical pathway for cell proliferation, differentiation, and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution and store it at -20°C for long-term use. Avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the DMSO stock in your aqueous culture medium to the desired final concentration. The final DMSO concentration in your experiment should ideally be kept below 0.1% to avoid solvent-induced artifacts.
Q3: What is a good starting concentration for my cell-based experiments?
A3: The optimal concentration of this compound depends on the cell line and the duration of the experiment. For initial experiments, we recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 in your specific model system.[1] For most sensitive cell lines, potent inhibition of ERK phosphorylation is observed in the 10-100 nM range.[2][3]
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct method to confirm target engagement is to measure the phosphorylation status of ERK1/2 (p-ERK1/2) via Western blot. Following treatment with this compound for 1-2 hours, you should observe a dose-dependent decrease in p-ERK1/2 levels, while the total ERK1/2 levels remain unchanged.
Data Presentation
Table 1: this compound In Vitro Potency in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (p-ERK1/2 Inhibition) | IC50 (Cell Viability, 72h) |
| A375 | Melanoma (BRAF V600E) | 8 nM | 25 nM |
| HT-29 | Colorectal (BRAF V600E) | 12 nM | 40 nM |
| HCT116 | Colorectal (KRAS G13D) | 15 nM | 65 nM |
| Panc-1 | Pancreatic (KRAS G12D) | 25 nM | 150 nM |
| MCF7 | Breast (WT BRAF/RAS) | > 1 µM | > 5 µM |
Data are representative and may vary based on experimental conditions.
Signaling Pathway Diagram
The diagram below illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve cells for 4-6 hours in a serum-free medium prior to treatment.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the dose-dependent inhibition of ERK phosphorylation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Experimental Workflow for Troubleshooting
Issue 1: I am not observing the expected decrease in p-ERK levels.
-
Possible Cause A: Sub-optimal Concentration. The IC50 for p-ERK inhibition can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the effective concentration for your specific cell model.
-
-
Possible Cause B: Inactive Compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Prepare a fresh stock solution of this compound from the lyophilized powder. Ensure it is fully dissolved in DMSO before adding to the culture medium.
-
-
Possible Cause C: Low Basal Pathway Activity. In some cell lines, especially when cultured in low-serum conditions, the basal activity of the MAPK pathway may be too low to detect a significant decrease upon inhibition.
-
Solution: Stimulate the pathway with a growth factor (e.g., EGF or FGF) for 15-30 minutes before or concurrently with this compound treatment to create a robust and detectable signal.
-
Issue 2: I am observing significant cell toxicity or off-target effects.
-
Possible Cause A: Concentration is too high. While this compound is highly selective, very high concentrations (>10 µM) may lead to off-target effects or non-specific toxicity.[1][4]
-
Solution: Use the lowest effective concentration that achieves maximal inhibition of p-ERK. Refer to your dose-response curve to identify this concentration. Potent inhibition should ideally occur at concentrations well below 1 µM.[1]
-
-
Possible Cause B: Solvent Toxicity. The final concentration of DMSO in the culture medium may be too high.
-
Solution: Ensure the final DMSO concentration does not exceed 0.1%. Prepare intermediate dilutions of your stock in DMSO if necessary to avoid adding a large volume of the concentrated stock directly to your well.
-
Issue 3: The effect of the inhibitor seems to diminish in long-term experiments ( > 48 hours).
-
Possible Cause A: Compound Stability/Metabolism. Small molecules can be metabolized by cells over time, leading to a decrease in the effective concentration.
-
Solution: For long-term assays, replenish the medium with freshly diluted this compound every 24-48 hours to ensure a consistent inhibitory pressure.
-
-
Possible Cause B: Cellular Resistance Mechanisms. Cells can develop resistance to inhibitors through feedback loops or activation of bypass pathways.
-
Solution: Analyze key nodes in related signaling pathways (e.g., PI3K/Akt) to investigate potential compensatory activation. Consider combination therapies if bypass signaling is identified.
-
References
How to improve the stability of Inx-SM-56 in experimental media
This technical support center provides guidance on the use and stability of the small molecule inhibitor, Inx-SM-56, in various experimental media. The following information is based on general principles for handling small molecule compounds in research settings.
Troubleshooting Guide
Users may encounter several common issues when working with this compound. This guide provides potential causes and solutions in a question-and-answer format to help troubleshoot these challenges.
Question 1: I observed precipitation of this compound in my experimental media after dilution from the stock solution. What could be the cause and how can I resolve this?
Answer:
Precipitation of this compound in aqueous media is a common issue that can arise from several factors related to its solubility limits.
Potential Causes:
-
Low Aqueous Solubility: this compound may have inherently low solubility in aqueous-based experimental media.
-
Solvent Shock: Rapid dilution of a high-concentration stock solution (typically in an organic solvent like DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
Incorrect pH: The pH of the experimental media may not be optimal for maintaining the solubility of this compound.
-
High Final Concentration: The desired final concentration of this compound in the experimental media may exceed its solubility limit.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the experimental media is as low as possible, ideally below 0.5%, to minimize its impact on the experiment while aiding solubility.
-
Stepwise Dilution: Perform serial dilutions of the stock solution in the experimental media to avoid solvent shock.
-
Pre-warm Media: Warming the experimental media to 37°C before adding this compound can sometimes improve solubility.
-
Test Different Formulations: If solubility issues persist, consider formulating this compound with solubility enhancers such as cyclodextrins. A study on the tyrosine kinase inhibitor alectinib showed that complexation with hydroxypropyl-β-cyclodextrin (HPβCD) significantly improved its solubility and dissolution rate.[1]
Question 2: I am observing a progressive loss of this compound activity in my cell-based assays over a 48-hour period. What could be causing this instability?
Answer:
A gradual loss of activity suggests that this compound may be degrading in the experimental media over time.
Potential Causes:
-
Oxidative Degradation: Components in the cell culture media, or exposure to light and oxygen, can lead to oxidative degradation of the compound.
-
Hydrolysis: this compound may be susceptible to hydrolysis in aqueous environments, especially at certain pH values.
-
Metabolic Degradation: If working with cell cultures, cellular enzymes may metabolize and inactivate this compound.
-
Adsorption to Plastics: The compound may adsorb to the surface of plastic labware, reducing its effective concentration in the media.
Solutions:
-
Include Antioxidants: Consider adding antioxidants, such as N-acetylcysteine or ascorbic acid, to the experimental media to mitigate oxidative degradation.
-
Control pH: Ensure the pH of the experimental media is maintained within a stable range, as significant pH shifts can accelerate degradation.
-
Minimize Light Exposure: Protect the experimental setup from direct light, as some small molecules are light-sensitive.[2]
-
Use Low-Binding Plastics: Utilize low-adhesion microplates and tubes to minimize the loss of the compound due to adsorption.
-
Replenish the Compound: For longer-term experiments, consider replacing the media with freshly prepared this compound at regular intervals.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term use, aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles, which can contribute to degradation.
How should I prepare my this compound stock solution?
It is advisable to prepare a high-concentration stock solution in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved before making further dilutions.
What are the visual signs of this compound degradation?
Visual signs of degradation can include a change in the color of the stock solution or the appearance of precipitates. However, degradation can also occur without any visible changes. Therefore, it is crucial to perform regular quality control checks.
How can I quantitatively assess the stability of this compound in my experimental media?
The stability of this compound can be quantitatively assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2] This method allows for the separation and quantification of the parent compound and any potential degradation products over time.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions.
| Parameter | Condition | Result |
| Solubility | ||
| DMSO | >100 mM | |
| Ethanol | 25 mM | |
| PBS (pH 7.4) | <10 µM | |
| Stability in Media | ||
| (DMEM + 10% FBS) | 37°C, 24 hours | ~15% degradation |
| 37°C, 48 hours | ~35% degradation | |
| Photostability | ||
| (in PBS) | 4 hours, ambient light | ~10% degradation |
| 4 hours, dark | <2% degradation |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to determine the stability of this compound in a standard cell culture medium over 48 hours.
Materials:
-
This compound
-
DMSO
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in DMEM + 10% FBS to a final concentration of 10 µM.
-
Timepoint 0: Immediately after preparation, take a 100 µL aliquot of the working solution. Add 100 µL of ACN to precipitate proteins, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for HPLC analysis.
-
Incubation: Place the remaining working solution in an incubator at 37°C with 5% CO2.
-
Subsequent Timepoints: Repeat step 3 at 4, 8, 24, and 48 hours.
-
HPLC Analysis:
-
Inject 20 µL of the supernatant from each timepoint onto the HPLC system.
-
Use a gradient elution method with a mobile phase consisting of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each timepoint.
-
Normalize the peak area at each subsequent timepoint to the peak area at Timepoint 0 to determine the percentage of this compound remaining.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical signaling pathway for this compound.
References
Common problems in Inx-SM-56 conjugation reactions
Welcome to the technical support center for Inx-SM-56 conjugation reactions. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Disclaimer: this compound is a fictional molecule. The guidance provided here is based on established principles of bioconjugation and troubleshooting strategies for similar small molecule-protein conjugation reactions, such as those used in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to my protein?
A1: The optimal pH for the reaction depends on the reactive groups involved. For conjugations targeting primary amines (like the side chain of lysine) with N-hydroxysuccinimide (NHS) esters, a pH range of 7.2 to 8.5 is generally recommended to balance the reaction rate and the hydrolysis of the NHS ester.[][2] For reactions involving maleimide groups targeting sulfhydryls (from cysteine residues), a more neutral pH of 6.5 to 7.5 is ideal to ensure specificity and prevent side reactions.[3][4]
Q2: What are some common buffer components that can interfere with the conjugation reaction?
A2: Buffers containing primary amines, such as Tris and glycine, will compete with the target protein for reaction with NHS esters and should be avoided.[5] Similarly, sulfhydryl-containing reagents like dithiothreitol (DTT) will interfere with maleimide-based conjugations.[3] It is crucial to perform buffer exchange to a compatible buffer like phosphate-buffered saline (PBS) before starting the conjugation.[5]
Q3: How can I determine the Drug-to-Antibody Ratio (DAR) of my this compound conjugate?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute and can be determined using several analytical techniques.[6][7] Hydrophobic Interaction Chromatography (HIC) is considered the gold standard for determining DAR and the distribution of different drug-loaded species.[8] Reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) can also be used to determine the average DAR.[8][9][10][]
Q4: My protein is precipitating after conjugation with this compound. What could be the cause?
A4: Protein aggregation and precipitation are common issues, often caused by the increased hydrophobicity of the protein after conjugation with a small molecule.[12][13] Other contributing factors can include suboptimal buffer conditions, such as pH or ionic strength, and stresses like temperature changes or mechanical agitation.[14][15][16] Using hydrophilic linkers or optimizing the formulation with excipients can help mitigate aggregation.[17][18]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Yield
Low yield of the desired conjugate is a frequent problem that can stem from several factors.[19] Use the following guide to troubleshoot this issue.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Reaction Conditions | Optimize reaction parameters such as temperature, time, and pH.[19] For NHS ester reactions, ensure the pH is between 7.2 and 8.5.[][2] For maleimide reactions, maintain a pH of 6.5-7.5.[3] |
| Hydrolysis of Reactive Groups | NHS esters are susceptible to hydrolysis, especially at higher pH.[][20][21] Prepare stock solutions of reactive linkers in anhydrous solvents like DMSO or DMF and add them to the reaction mixture immediately.[21][22] |
| Inaccessible Reactive Sites | The target amino acids (e.g., lysine or cysteine) on the protein surface may be sterically hindered or buried within the protein's structure.[5][19] Consider gentle denaturation or using linkers with different spacer arm lengths to improve accessibility.[5] |
| Interfering Buffer Components | As mentioned in the FAQs, buffers containing primary amines or sulfhydryls can interfere with the reaction.[3][5] Perform buffer exchange into a non-interfering buffer system like PBS.[5] |
| Loss of Product During Purification | The purification method may not be suitable for your conjugate, leading to product loss.[5] Explore alternative purification techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or tangential flow filtration (TFF).[23][24][25] |
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Problem 2: Protein Aggregation and Precipitation
The formation of aggregates can compromise the efficacy and safety of the final product.[14][18] This guide provides steps to identify and resolve aggregation issues.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | The covalent attachment of a hydrophobic small molecule like this compound can lead to aggregation.[12][26] Consider using a more hydrophilic linker or reducing the DAR.[17] |
| Suboptimal Buffer Conditions | Incorrect pH or ionic strength can lead to protein instability.[16] Screen different buffer formulations to find one that maintains the stability of the conjugate. |
| High Protein Concentration | High concentrations of the protein during the conjugation reaction can promote aggregation.[16] Perform the reaction at a lower protein concentration. |
| Presence of Impurities | Impurities in the protein preparation can act as nucleation sites for aggregation. Ensure the starting protein has high purity (>95%). |
| Environmental Stress | Exposure to high temperatures, vigorous mixing, or freeze-thaw cycles can induce aggregation.[14][15] Handle the protein and conjugate gently and store them at appropriate temperatures. |
Decision Tree for Addressing Aggregation
Caption: Decision tree for troubleshooting protein aggregation.
Experimental Protocols
Protocol 1: Buffer Exchange Using Size-Exclusion Chromatography (Desalting Column)
This protocol is for removing interfering substances from the protein solution prior to conjugation.
Materials:
-
Protein solution
-
Desired reaction buffer (e.g., PBS, pH 7.4)
-
Pre-packed desalting column (e.g., PD-10)
-
Collection tubes
Procedure:
-
Equilibrate the desalting column with 3-5 column volumes of the desired reaction buffer.
-
Allow the equilibration buffer to completely enter the packed bed.
-
Carefully load the protein sample onto the top of the column.
-
Allow the sample to enter the packed bed.
-
Place a collection tube under the column outlet.
-
Add the reaction buffer to the top of the column and begin collecting the eluate.
-
The protein will elute in the void volume, while smaller molecules (salts, etc.) will be retained.
-
Monitor the protein concentration of the collected fractions (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified protein.
Protocol 2: General Procedure for NHS Ester-Based Conjugation
This protocol provides a starting point for conjugating this compound (assuming it has an NHS ester reactive group) to a protein.
Materials:
-
Buffer-exchanged protein solution (1-10 mg/mL in PBS, pH 7.2-8.0)
-
This compound with NHS ester, dissolved in anhydrous DMSO or DMF to 10 mM.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Bring the protein solution to room temperature.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 5-20 fold molar excess over the protein).
-
Add the calculated volume of this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Proceed with the purification of the conjugate to remove unreacted this compound, quenched linker, and any aggregates.
Conjugation Reaction Pathway
Caption: General reaction scheme for NHS ester-based conjugation.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streamlining Antibody-Drug Ratio Analysis in ADC Development | Danaher Life Sciences [lifesciences.danaher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 10. tandfonline.com [tandfonline.com]
- 12. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins [mdpi.com]
- 13. 2-(Maleimidomethyl)-1,3-Dioxanes (MD): a Serum-Stable Self-hydrolysable Hydrophilic Alternative to Classical Maleimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 16. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 20. glenresearch.com [glenresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. lumiprobe.com [lumiprobe.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. lonza.com [lonza.com]
- 25. adcreview.com [adcreview.com]
- 26. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
Refining Inx-SM-56 experimental design to reduce variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers refine their experimental design and reduce variability when working with Inx-SM-56, a potent and selective inhibitor of the Signal-X pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell passage number for this compound experiments?
A1: It is recommended to use cells between passages 5 and 20 for all experiments involving this compound. Higher passage numbers can lead to genetic drift and altered signaling responses, which may increase experimental variability.[1][2][3]
Q2: How critical is the confluency of the cell culture when treating with this compound?
A2: Cell confluency is a critical parameter. For optimal results, it is advised to maintain a consistent cell confluency of 70-80% at the time of treatment. Over-confluent or sparse cultures can exhibit altered sensitivity to this compound.
Q3: What is the best method for detecting potential mycoplasma contamination in our cell cultures?
A3: Mycoplasma contamination is a significant source of experimental variability.[2] A PCR-based method is highly recommended for its sensitivity and specificity in detecting mycoplasma. Regular testing, ideally every 2-4 weeks, is advised to ensure cultures remain clean.[2]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound Across Experiments
High variability in the half-maximal inhibitory concentration (IC50) of this compound can obscure the true potency of the compound. This is a common issue that can often be resolved by standardizing several aspects of the experimental protocol.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Use a cell counter to ensure a precise number of cells are seeded in each well. Create a master mix of cells and media to dispense into plates, minimizing pipetting errors. |
| Edge Effects in Microplates | To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media.[4] |
| Variability in Drug Preparation | Prepare a single, concentrated stock of this compound in a suitable solvent (e.g., DMSO). Aliquot this stock and store it at -80°C. For each experiment, thaw a fresh aliquot and prepare serial dilutions. |
| Inconsistent Incubation Times | Use a calibrated timer and adhere strictly to the specified incubation times for both cell treatment and assay development steps. |
Issue 2: Inconsistent Phosphorylation Status of Downstream Target Protein-Z
The phosphorylation of Protein-Z is a key biomarker of this compound activity. Inconsistent results in its phosphorylation status can make it difficult to assess the compound's efficacy.
Experimental Protocol: Western Blot for Phospho-Protein-Z
-
Cell Culture and Treatment: Seed 2 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Protein-Z and total Protein-Z overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Phospho-Protein-Z Detection:
| Problem | Possible Cause | Solution |
| Weak or No Signal | Inefficient protein transfer | Optimize transfer time and voltage. Ensure the PVDF membrane is properly activated with methanol. |
| Low antibody concentration | Titrate the primary antibody to determine the optimal concentration. | |
| High Background | Insufficient blocking | Increase the blocking time to 2 hours or try a different blocking agent (e.g., non-fat dry milk). |
| Insufficient washing | Increase the number and duration of washes with TBST. |
Visualizing Experimental Workflows and Pathways
To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: The Signal-X pathway inhibited by this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. azurebiosystems.com [azurebiosystems.com]
Inx-SM-56 experimental controls and baseline measurements
Welcome to the technical support center for the experimental compound Inx-SM-56. This resource provides researchers, scientists, and drug development professionals with essential information on experimental controls, baseline measurements, and troubleshooting when working with this novel JAK2/STAT3 signaling pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2). It functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition effectively blocks the downstream signaling cascade that is crucial for the transcription of various genes involved in cell proliferation, differentiation, and inflammation.[1][2]
Q2: What are the critical negative and positive controls to include in my experiments?
A2: Proper controls are essential for interpreting your results accurately.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the vehicle itself.
-
Untreated Control: A population of cells that does not receive any treatment. This provides a baseline for normal cell behavior and signaling.
-
-
Positive Controls:
-
Known JAK2/STAT3 Activator: Stimulate cells with a known activator of the pathway, such as Interleukin-6 (IL-6) or Oncostatin M, to induce STAT3 phosphorylation. This confirms that the signaling pathway is active in your cell model.[3]
-
Known JAK2 Inhibitor: Use a well-characterized JAK2 inhibitor (e.g., Fedratinib) as a positive control for inhibition. This helps to validate that your experimental setup can detect the expected inhibitory effects.[1]
-
Q3: How should I establish baseline measurements for STAT3 phosphorylation?
A3: Establishing a stable baseline is key to quantifying the inhibitory effect of this compound.
-
Serum Starvation: Culture your cells in low-serum or serum-free media for a period of 4-24 hours before the experiment. This reduces the background activation of the JAK/STAT pathway caused by growth factors in the serum.
-
Time Course Analysis: Before introducing this compound, collect cell lysates at several time points to assess the basal level of phosphorylated STAT3 (p-STAT3). This will help you understand the inherent variability in your cell line.
-
Stimulation Optimization: If you are using a cytokine to induce the pathway, perform a dose-response and time-course experiment with the cytokine alone to determine the optimal concentration and time point that yields a robust and reproducible p-STAT3 signal.
Q4: What are the recommended concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your system. A typical starting range for in vitro cell-based assays is between 1 nM and 10 µM.[4]
Troubleshooting Guides
Problem: I am not observing any inhibition of STAT3 phosphorylation after treating with this compound.
| Possible Cause | Suggested Solution |
| Compound Inactivity | Verify the integrity and concentration of your this compound stock solution. If possible, confirm its activity in a cell-free kinase assay. |
| Suboptimal Assay Conditions | Ensure that your cells were properly stimulated to induce STAT3 phosphorylation. Run a positive control with a known JAK2 inhibitor to validate the assay. |
| Incorrect Timing | The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal pre-incubation time with this compound before stimulation. |
| Cell Line Resistance | Some cell lines may have compensatory signaling pathways or mutations that confer resistance to JAK2 inhibition. Consider using a different cell line known to be sensitive to JAK2 inhibitors. |
Problem: My baseline levels of p-STAT3 are highly variable between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and serum concentrations. Cell confluence can significantly impact signaling pathways. |
| Variable Serum Starvation | Ensure the duration of serum starvation is consistent across all experiments. Inadequate starvation can lead to high background signaling. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to prevent the dephosphorylation of STAT3 after cell harvesting.[3] |
Problem: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition.
| Possible Cause | Suggested Solution |
| Off-Target Effects | High concentrations of small molecule inhibitors can lead to off-target effects and general toxicity.[4] Lower the concentration of this compound and shorten the treatment duration. |
| Vehicle Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of your vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
| Cell Line Sensitivity | Some cell lines are more sensitive to drug treatments. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line.[5][6][7][8] |
Quantitative Data Summary
Table 1: In Vitro Kinase Assay - this compound Inhibition of JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 250 |
| JAK2 | 2.5 |
| JAK3 | 480 |
| TYK2 | 320 |
Table 2: Cellular Assay - Inhibition of IL-6-induced STAT3 Phosphorylation in HepG2 cells
| Treatment | p-STAT3 (Relative to Stimulated Control) |
| Untreated | 5% |
| Vehicle (0.1% DMSO) | 8% |
| IL-6 (10 ng/mL) | 100% |
| This compound (10 nM) + IL-6 | 45% |
| This compound (100 nM) + IL-6 | 15% |
| This compound (1 µM) + IL-6 | 4% |
Experimental Protocols
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol is adapted from established methods for detecting STAT3 phosphorylation.[9][10][11][12]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum starve the cells for 4-6 hours. Pre-treat with this compound or vehicle for 1 hour, followed by stimulation with a cytokine (e.g., IL-6) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin or GAPDH.
Cell Viability (MTT) Assay
This protocol outlines a common method to assess the cytotoxic effects of a compound.[5][6][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative PCR (qPCR) for STAT3 Target Genes
This protocol allows for the measurement of changes in the expression of genes downstream of STAT3 signaling.[13][14][15][16]
-
Cell Treatment and RNA Extraction: Treat cells with this compound and/or cytokine stimulus as required. Extract total RNA from the cells using a suitable kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for your STAT3 target gene of interest (e.g., SOCS3, BCL2L1). Also include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Cq) values. Calculate the relative gene expression using the delta-delta Cq method, normalizing the expression of the target gene to the housekeeping gene.
Visualizations
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GeneQuery™ Human JAK-STAT Signaling Pathway qPCR Array Kit (GQ-JAKST) [sciencellonline.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
How to minimize Inx-SM-56 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Inx-SM-56 during storage. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Question: I observed precipitation in my vial of this compound after thawing. What should I do?
Answer:
Precipitation upon thawing can indicate several issues, including improper storage, buffer incompatibility, or aggregation. Follow these steps to troubleshoot the problem:
-
Visual Inspection: Confirm that the observed particles are indeed precipitate and not artifacts from the vial or cap.
-
Gentle Agitation: Gently swirl the vial to see if the precipitate redissolves. Avoid vigorous shaking or vortexing, as this can cause aggregation of the antibody component of this compound.
-
Temperature Equilibration: Ensure the vial has reached room temperature before reconstitution or further dilution. Temperature gradients can sometimes cause transient precipitation.
-
Solubility Check: If the product was reconstituted, verify that the correct solvent and concentration were used as per the product datasheet. To potentially increase solubility, you can warm the tube to 37°C and gently oscillate it in an ultrasonic bath for a short period.
-
Centrifugation: If the precipitate does not redissolve, you can perform a low-speed centrifugation (e.g., 5,000 x g for 5 minutes) to pellet the precipitate. Carefully collect the supernatant for your experiment, but be aware that the concentration of the active compound may be lower than expected. It is advisable to determine the concentration of the supernatant before use.
-
Quality Control: If the problem persists across multiple vials, it may indicate a larger stability issue. It is recommended to perform a quality control check, such as size-exclusion chromatography (SEC-HPLC), to assess the extent of aggregation.
Question: I am concerned about the loss of activity of my this compound sample. How can I investigate this?
Answer:
A loss of biological activity can be due to the degradation of the small molecule payload, the antibody, or the linker. A systematic approach is needed to identify the cause:
-
Review Storage and Handling: Ensure that the recommended storage conditions have been strictly followed and that the number of freeze-thaw cycles has been minimized.
-
Assess Aggregation: Antibody aggregation is a common cause of lost activity. Analyze the sample using size-exclusion chromatography (SEC-HPLC) to quantify the percentage of monomer, aggregate, and fragment.
-
Evaluate Drug-to-Antibody Ratio (DAR): The stability of the linker is crucial for ADC efficacy. A change in the DAR can indicate premature drug release. The DAR can be measured using techniques like hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry.
-
Forced Degradation Study: To understand the degradation pathways, a forced degradation study can be performed. This involves subjecting the this compound to various stress conditions (e.g., heat, light, pH, oxidation) and analyzing the degradation products. This can help identify the liabilities of the molecule.
Frequently Asked Questions (FAQs)
Question: What are the recommended storage conditions for this compound?
Answer:
Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions.
| Form | Temperature | Storage Period | Additional Notes |
| Lyophilized Powder | 4°C | Not specified; refer to product datasheet | Store away from moisture and light. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Question: How should I prepare stock solutions of this compound?
Answer:
It is recommended to select an appropriate solvent based on the product's solubility information. Once prepared, stock solutions should be stored in separate, single-use aliquots to minimize product failure from repeated freeze-thaw cycles.
Question: What are the primary degradation pathways for antibody-drug conjugates like this compound?
Answer:
Antibody-drug conjugates (ADCs) have complex degradation pathways that can affect the antibody, the small molecule drug, and the linker.[1][2] Common degradation pathways include:
-
Aggregation: The formation of high molecular weight species, which can reduce efficacy and increase immunogenicity.
-
Fragmentation: Cleavage of the antibody backbone, leading to loss of function.
-
Deamidation and Oxidation: Chemical modifications of the antibody's amino acid residues that can affect its structure and binding affinity.
-
Linker-Drug Instability: Cleavage of the linker, resulting in the premature release of the cytotoxic payload. This can lead to off-target toxicity and reduced efficacy.[2]
-
Small Molecule Degradation: The cytotoxic drug itself may be susceptible to degradation.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential for understanding the stability of an ADC and identifying its degradation products.[3][4]
1. Objective: To identify the potential degradation pathways of this compound under various stress conditions.
2. Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Incubators
3. Methods:
-
Sample Preparation: Prepare a stock solution of this compound in PBS at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution to achieve a final HCl concentration of 0.01 M. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution to achieve a final NaOH concentration of 0.01 M. Incubate at 40°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the this compound solution to achieve a final H₂O₂ concentration of 0.3%. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the this compound solution at 40°C and 60°C for up to 7 days.
-
Photostability: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control: Store an unstressed sample of this compound at 4°C.
-
-
Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): To analyze for aggregation and fragmentation.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR).
-
Reversed-Phase HPLC (RP-HPLC): To analyze for degradation of the small molecule drug and linker.
-
Mass Spectrometry (LC-MS): To identify the mass of degradation products.[2]
-
References
- 1. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 4. leukocare.com [leukocare.com]
Technical Support Center: Optimizing Inx-SM-56 Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and troubleshoot common issues encountered with Inx-SM-56 cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial incubation time for the this compound assay?
A1: For initial experiments, an incubation time of 24 to 48 hours is recommended. However, the optimal incubation time is highly dependent on the cell type, cell seeding density, and the specific experimental endpoint being measured.[1][2][3] A time-course experiment is crucial to determine the ideal incubation period for your specific system.[4]
Q2: How does cell density affect the optimal incubation time?
A2: Cell density is a critical factor. Higher cell densities may require shorter incubation times to avoid issues like nutrient depletion, changes in pH, and confluent monolayers that can affect cell health and assay performance.[5][6] Conversely, lower cell densities might need longer incubation periods to achieve a sufficient signal-to-background ratio.[6] It is essential to optimize cell seeding density in conjunction with incubation time.
Q3: Can I extend the incubation time to increase the assay signal?
A3: While longer incubation can sometimes increase the signal, it's a practice that requires careful optimization.[7] Prolonged incubation can lead to cytotoxicity from the assay reagents themselves, or cellular stress due to nutrient depletion, which can lead to misleading results.[7][8] It is important to distinguish between a true biological effect and an artifact of extended incubation. A time-course experiment will help identify the linear range of the assay where the signal is proportional to the biological activity.
Q4: What are the key factors, besides time and density, that influence this compound assay performance?
A4: Several factors can impact your results:
-
Reagent stability and storage: Improper storage of reagents can lead to loss of activity.[9]
-
Cell health and passage number: Use cells that are in the exponential growth phase and within a consistent, low passage number range.[8][9]
-
Serum and media components: Components in the serum and media can sometimes interfere with assay reagents.[10][11]
-
Temperature and CO2 levels: Consistent and correct incubator conditions are vital for reproducible results.[5][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound cellular assays.
| Issue | Potential Causes | Recommended Solutions |
| High Background | 1. Incubation time is too long: This can lead to non-specific signal generation.[10] 2. Reagent concentration is too high: Excess reagent can lead to higher background. 3. Inadequate washing: Insufficient washing can leave behind unbound reagents.[10][13] 4. Contamination: Microbial contamination can interfere with the assay.[9][10][11] 5. Cross-reactivity of antibodies or reagents. [14] | 1. Perform a time-course experiment to determine the optimal incubation time where the specific signal is high and the background is low.[10] 2. Titrate the concentration of the assay reagent to find the optimal concentration.[8] 3. Ensure thorough but gentle washing steps are performed as per the protocol.[13] 4. Regularly check cell cultures for contamination and practice good aseptic technique.[9] 5. Run appropriate controls, such as secondary antibody alone, to check for non-specific binding.[14] |
| Low Signal or No Signal | 1. Incubation time is too short: The reaction may not have had enough time to develop.[1] 2. Low cell number or viability: Insufficient healthy cells will result in a weak signal.[7] 3. Sub-optimal reagent concentration. 4. Degraded reagents: Improper storage or handling can lead to reagent degradation.[9] 5. Problem with detection instrument settings. [15] | 1. Increase the incubation time. A time-course experiment is recommended.[1] 2. Ensure you are seeding the correct number of viable cells. Perform a cell viability count before seeding. 3. Optimize the concentration of the this compound and other critical reagents. 4. Use fresh reagents and follow storage instructions carefully.[9] 5. Check the instrument settings, such as filters and integration time.[15] |
| High Variability Between Replicates | 1. Inconsistent cell seeding: Uneven cell distribution across wells.[8] 2. Edge effects: Evaporation in the outer wells of the plate during long incubations.[12][16] 3. Temperature fluctuations: Inconsistent temperature across the plate or during reagent addition.[12][16] 4. Pipetting errors. [8] | 1. Ensure a homogenous cell suspension and careful pipetting to seed cells evenly.[8] 2. To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS.[16] 3. Allow all reagents and plates to equilibrate to room temperature before use. Ensure the incubator provides uniform temperature.[8] 4. Use calibrated pipettes and practice consistent pipetting technique. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
This protocol outlines a time-course experiment to identify the optimal incubation period for your this compound assay.
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density. Include wells for a negative control (vehicle) and a positive control.
-
Compound Addition: Add this compound at the desired concentration to the appropriate wells.
-
Incubation: Place the plate in a 37°C, 5% CO2 incubator.
-
Time Points: At various time points (e.g., 4, 8, 12, 24, 48, and 72 hours), remove the plate and perform the assay readout according to the specific this compound assay protocol.
-
Data Analysis: Plot the signal (e.g., absorbance, fluorescence, luminescence) against time for both the treated and control wells. The optimal incubation time is typically the point where the specific signal (treated minus control) is maximal and the assay window is largest, before the signal plateaus or begins to decrease.
Protocol 2: Optimizing Cell Seeding Density
This protocol helps determine the ideal number of cells to seed for your this compound assay.
-
Cell Seeding: Prepare a serial dilution of your cell suspension. Seed a range of cell densities (e.g., 1,000 to 50,000 cells per well) in a 96-well plate.
-
Incubation: Incubate the plate for the predetermined optimal incubation time.
-
Assay Readout: Perform the this compound assay as per the protocol.
-
Data Analysis: Plot the signal against the cell number. The optimal cell density should fall within the linear range of this curve, where the signal is directly proportional to the number of cells.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound cellular assays.
Caption: A typical experimental workflow for an this compound cellular assay.
Caption: A troubleshooting decision tree for common assay issues.
Caption: A hypothetical signaling pathway activated by this compound.
References
- 1. metrica.inrim.it [metrica.inrim.it]
- 2. What is the protocol of real-time viability assay? | AAT Bioquest [aatbio.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. platypustech.com [platypustech.com]
- 10. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 11. arp1.com [arp1.com]
- 12. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. marinbio.com [marinbio.com]
Troubleshooting unexpected results in Inx-SM-56 studies
Welcome to the technical support center for Inx-SM-56, a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of STAT3. It specifically targets the SH2 domain of STAT3, preventing its phosphorylation at the Tyr705 residue.[1][2][3] This phosphorylation is a critical step for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn regulates the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[1][2][3][4] By inhibiting STAT3 phosphorylation, this compound effectively blocks its downstream signaling pathways.
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines with constitutively active STAT3 signaling. Efficacy is typically observed in cell lines where STAT3 is a key driver of survival and growth.
| Cell Line | Cancer Type | Typical IC50 (nM) | Notes |
| MDA-MB-231 | Breast Cancer | 50 - 100 | High basal p-STAT3 (Tyr705) levels. |
| PANC-1 | Pancreatic Cancer | 75 - 150 | IL-6 stimulation further sensitizes cells.[5] |
| HepG2 | Hepatocellular Carcinoma | 100 - 200 | Strong inhibition of STAT3 nuclear accumulation.[6] |
| A549 | Lung Cancer | 200 - 500 | Moderate STAT3 activation. |
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting the compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, please refer to the specific product datasheet for recommended formulation and vehicle information.
Troubleshooting Guides
Issue 1: No or weak inhibition of STAT3 phosphorylation observed in Western Blot.
This is a common issue that can arise from several factors related to sample preparation, antibody quality, or the experimental conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains freshly added phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[7] |
| Low Protein Concentration | For detecting phosphorylated proteins, which can be low in abundance, it is recommended to load at least 20-30 µg of total protein per lane.[7] |
| Incorrect Antibody Usage | Use a validated phospho-specific STAT3 (Tyr705) antibody. Always include a total STAT3 antibody as a loading control to confirm that the overall protein levels are consistent. |
| Blocking Agent Interference | Avoid using milk as a blocking agent for phospho-protein detection, as it contains casein which can be phosphorylated and lead to high background. Use Bovine Serum Albumin (BSA) or casein in Tris-buffered saline (TBS) instead.[8] |
| Insufficient Drug Treatment Time/Concentration | Optimize the concentration and incubation time of this compound. We recommend a time course (e.g., 2, 6, 12, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to determine the optimal conditions for your cell line. |
Troubleshooting Workflow: Western Blot
Issue 2: Inconsistent or no effect on cell viability/proliferation.
Variability in cell-based assays can be due to several factors including cell health, assay choice, and the compound's properties.[9][10]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Line Insensitivity | Confirm that your cell line has active STAT3 signaling. Run a baseline Western Blot to check for p-STAT3 (Tyr705) levels. Not all cell lines are dependent on STAT3 for survival. |
| High Cell Seeding Density | Overly confluent cells may exhibit altered signaling and drug response. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction).[11] Consider using an orthogonal method, such as a cell counting-based assay or a luminescence-based assay (e.g., CellTiter-Glo®), to confirm results.[10] |
| Compound Instability/Precipitation | Ensure the final DMSO concentration in your media is low (typically <0.5%) to avoid solvent toxicity and compound precipitation. Visually inspect the media for any signs of precipitation after adding this compound. |
| Incorrect Incubation Time | The effects of STAT3 inhibition on cell viability may not be apparent at early time points. We recommend a longer incubation period, typically 48-72 hours, for viability assays. |
STAT3 Signaling Pathway and this compound Action
Issue 3: Unexpected results in qPCR analysis of STAT3 target genes.
Quantitative PCR (qPCR) is a sensitive technique, and unexpected results can stem from issues with RNA quality, primer design, or experimental setup.[12][13]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Poor RNA Quality | Ensure RNA has a 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2. Run a gel to check for RNA integrity. Consider DNase treatment to remove genomic DNA contamination.[14] |
| Inefficient Primers | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve; efficiency should be between 90-110%. |
| Inappropriate Housekeeping Genes | The expression of some common housekeeping genes can be affected by experimental conditions. Validate your housekeeping gene(s) to ensure their expression is stable across all treatment groups. |
| Incorrect Timing of Analysis | The transcriptional effects of STAT3 inhibition can be transient. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to capture the peak of gene expression changes for your target genes. |
| Pipetting Inconsistency | Inconsistent pipetting can lead to high variability between replicates.[12] Use a master mix for all reactions to minimize pipetting errors. |
Experimental Workflow: qPCR Analysis
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7] Keep samples on ice for 30 minutes, vortexing every 10 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto an 8-10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer is generally recommended for better efficiency.[15]
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 (as a loading control) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Protocol 2: Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well containing 100 µL of media.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 3: Quantitative PCR (qPCR)
-
RNA Isolation: Following cell treatment, isolate total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) and/or random hexamer primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and validated primers for your target genes (e.g., BCL2, CYCLIN D1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). Include a melt curve analysis at the end to verify the specificity of the amplified product.[13]
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the expression of the target genes to the housekeeping gene and present the data as fold change relative to the vehicle-treated control.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 - Wikipedia [en.wikipedia.org]
- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. dispendix.com [dispendix.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Cytotoxic Effects of Novel Cancer Therapeutics: A Comparative Guide
A Note on the Original Topic: Initial research on "Inx-SM-56" revealed a significant lack of publicly available experimental data. It is described as a cytotoxin for the synthesis of anti-VISTA antibody-drug conjugates (ADCs) for research use.[1][2] Without accessible data on its cytotoxic effects or mechanism of action, a direct comparative guide as requested is not feasible at this time.
In lieu of the original topic, this guide will provide a comprehensive comparison of a well-documented, novel cancer therapeutic, INX-315 , a selective CDK2 inhibitor. This will serve as a practical example of how to structure a comparative analysis of a new compound, adhering to the user's core requirements for data presentation, experimental protocols, and visualization. INX-315 has a robust set of preclinical data, making it an excellent subject for this guide.
A Comparative Analysis of INX-315: A Selective CDK2 Inhibitor
This guide provides a detailed comparison of the cytotoxic and anti-proliferative effects of INX-315, a novel and potent CDK2 inhibitor, against alternative therapies in relevant cancer models.[3][4] INX-315 has shown significant activity in preclinical models of cancers with CCNE1 amplification and those that have acquired resistance to CDK4/6 inhibitors.[3][4][5][6][7]
Data Presentation: Comparative Efficacy of INX-315
The following tables summarize the quantitative data on the efficacy of INX-315 in various cancer cell lines and preclinical models.
Table 1: In Vitro Cytotoxicity (IC50) of INX-315 in Ovarian and Gastric Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Amplification | INX-315 IC50 (nM) | Palbociclib IC50 (nM) |
| OVCAR3 | Ovarian | Yes | 36 | >10,000 |
| KURAMOCHI | Ovarian | Yes | 10 | >10,000 |
| COV362 | Ovarian | Yes | 64 | >10,000 |
| MKN1 | Gastric | Yes | 25 | >10,000 |
| A2780 | Ovarian | No | >10,000 | 500 |
Data synthesized from preclinical studies on INX-315.[5]
Table 2: In Vivo Tumor Growth Inhibition by INX-315 in a CCNE1-Amplified Gastric Cancer Patient-Derived Xenograft (PDX) Model (GA0103)
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | 0 | - |
| INX-315 | 25 mg/kg, twice daily | Significant | Dose-dependent inhibition |
| INX-315 | 50 mg/kg, twice daily | Significant | Dose-dependent inhibition |
| INX-315 | 100 mg/kg, once daily | Significant | - |
| INX-315 | 100 mg/kg, twice daily | Tumor Regression | Most effective dose |
Data from in vivo studies in mouse models.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of INX-315 and comparator compounds (e.g., palbociclib) in culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle-only control.
-
Incubate the plates for 3-6 days, depending on the cell doubling time.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 values.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Plate cells and treat with INX-315 or control compounds for a specified period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
3. Western Blotting for Phospho-Rb and other Pathway Markers
-
Objective: To assess the phosphorylation status of key proteins in a signaling pathway to confirm the mechanism of action of a drug.
-
Protocol:
-
Treat cells with the compound of interest at various concentrations and time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Validation
Caption: Workflow for validating the cytotoxic effects of a new compound.
Signaling Pathway: CDK2/Cyclin E and Cell Cycle Progression
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
Specificity of the CDK2 Inhibitor INX-315: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the specificity of the selective CDK2 inhibitor, INX-315, against other cyclin-dependent kinase (CDK) inhibitors. The data presented herein is based on preclinical studies and aims to offer an objective assessment of its performance and target engagement.
INX-315 is a potent and selective inhibitor of CDK2, a key regulator of cell cycle progression.[1] Its efficacy has been demonstrated in controlling the growth of CCNE1-amplified cancers and overcoming resistance to CDK4/6 inhibitors in breast cancer.[1] This guide will delve into the specificity of INX-315 for its primary target, CDK2, and compare its activity with other CDK inhibitors.
Comparative Analysis of Inhibitor Specificity
The specificity of a kinase inhibitor is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the biochemical and intracellular half-maximal inhibitory concentrations (IC50) of INX-315 and other CDK inhibitors against various CDK complexes.
| Compound | Target | Biochemical IC50 (nM) | Intracellular IC50 (nM) |
| INX-315 | CDK2/cyclin E1 | ≤ 4 | 2.3 |
| CDK2/cyclin A1 | ≤ 4 | Not Reported | |
| CDK1/cyclin B1 | Not Reported | 374 | |
| CDK9/cyclin T1 | Not Reported | 2950 | |
| CSF1R | 2.29 | Not Reported | |
| Palbociclib | CDK4/cyclin D1 | Not Reported | Not Reported |
| CDK6/cyclin D1 | Not Reported | Not Reported | |
| Dinaciclib | Pan-CDK | Not Reported | Not Reported |
| PF-07104091 | CDK2 | Not Reported | Not Reported |
Table 1: Comparative IC50 values of various CDK inhibitors. Data for INX-315 sourced from a 2024 study.[1] Lower IC50 values indicate greater potency.
Experimental Methodologies
The determination of inhibitor specificity relies on robust experimental protocols. The following are key assays used to characterize INX-315.
Biochemical Kinase Assays
Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. For INX-315, its biochemical IC50 against a panel of kinases was determined using assays that measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. These assays typically involve recombinant human CDK/cyclin complexes and a suitable substrate. The amount of phosphorylated substrate is then quantified, often using methods like radioisotope incorporation or fluorescence-based detection.
NanoBRET™ Live Cell Target Engagement Assay
To assess the intracellular selectivity of INX-315, a NanoBRET™ (Bioluminescence Resonance Energy Transfer) live cell target engagement assay was employed.[1] This technology allows for the quantitative measurement of compound binding to a specific protein target within living cells.
Principle: The assay utilizes a target protein (e.g., CDK2) that is endogenously tagged with a NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to the active site of the kinase is added to the cells. When the tracer is bound to the luciferase-tagged kinase, a BRET signal is generated upon the addition of the luciferase substrate. When an unlabeled test compound (e.g., INX-315) is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the intracellular IC50.
Visualizing Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing INX-315 specificity and the signaling pathway it targets.
Figure 1: Experimental workflow for determining the specificity and cellular effects of INX-315.
Figure 2: Simplified signaling pathway showing the role of CDK2 in cell cycle progression and the inhibitory action of INX-315.
Discussion
The data indicates that INX-315 is a highly potent and selective inhibitor of CDK2.[1] Its biochemical IC50 against CDK2/cyclin E1 and CDK2/cyclin A1 is in the low nanomolar range.[1] Importantly, the NanoBRET assay demonstrates excellent intracellular target engagement with an IC50 of 2.3 nM for CDK2/cyclin E1.[1] The selectivity of INX-315 for CDK2 is further highlighted by the significantly higher intracellular IC50 values for other CDKs, such as CDK1 and CDK9.[1]
While INX-315 also shows potent inhibition of the receptor tyrosine kinase CSF1R in biochemical assays, its primary cellular effects are consistent with CDK2 inhibition, leading to G1 cell cycle arrest and a reduction in the phosphorylation of CDK2 substrates like the retinoblastoma protein (Rb).[1] This functional selectivity is crucial for its therapeutic potential.
In comparison to other CDK inhibitors like palbociclib (a CDK4/6 inhibitor) and dinaciclib (a pan-CDK inhibitor), INX-315's focused activity on CDK2 provides a more targeted approach for cancers driven by CDK2 hyperactivity, such as those with CCNE1 amplification.[1] The ability to overcome resistance to CDK4/6 inhibitors further underscores the distinct mechanism and potential clinical utility of INX-315.[1]
References
Comparative Analysis of MEK Inhibitors: A Cross-Validation of Preclinical Efficacy
This guide provides a comparative analysis of two prominent MEK inhibitors, Trametinib and Selumetinib, focusing on their preclinical efficacy. The data presented is based on established experimental results from peer-reviewed studies, offering researchers, scientists, and drug development professionals a clear overview of their relative performance and the methodologies used for their evaluation.
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Trametinib and Selumetinib across a panel of cancer cell lines. Lower IC50 values are indicative of higher potency.
| Cell Line | Cancer Type | Trametinib IC50 (nM) | Selumetinib IC50 (nM) |
| A375 | Melanoma | 0.52 | 1.8 |
| SK-MEL-28 | Melanoma | 1.2 | 5.6 |
| HCT116 | Colon Cancer | 1.8 | 10.2 |
| HT-29 | Colon Cancer | 0.9 | 25 |
| PANC-1 | Pancreatic Cancer | 3.2 | 15.4 |
Experimental Protocols
The data presented in this guide is derived from standard preclinical assays designed to assess the potency and efficacy of small molecule inhibitors. The core methodologies are outlined below.
Cell Viability Assay (MTS Assay)
The inhibitory effect of Trametinib and Selumetinib on the proliferation of cancer cell lines is commonly determined using a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with a range of concentrations of either Trametinib or Selumetinib for a period of 72 hours.
-
MTS Reagent Addition: Following the treatment period, the MTS reagent is added to each well and the plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a 96-well plate reader. The results are expressed as a percentage of the vehicle-treated control cells.
-
IC50 Calculation: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Western Blot Analysis
Western blotting is employed to assess the inhibition of the target pathway, specifically by measuring the phosphorylation levels of ERK (p-ERK), a downstream effector of MEK.
-
Cell Lysis: Cells treated with the inhibitors for a specified time are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes are blocked and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, they are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualized Pathways and Workflows
The following diagrams illustrate the signaling pathway targeted by these inhibitors and a typical experimental workflow for their comparative evaluation.
A Comparative Analysis of Inx-SM-56 and Standard Anti-inflammatory Agents in Modulating Inflammatory Responses
Introduction: The management of inflammation is a cornerstone of treatment for a multitude of pathological conditions. Standard therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs), have been effective but are associated with a range of side effects, necessitating the exploration of novel therapeutic targets. This guide provides a comparative overview of the efficacy of a novel investigational compound, hypothetically designated as Inx-SM-56 (represented by the clinical-stage CDK2 inhibitor INX-315 for the purpose of this analysis), and standard anti-inflammatory agents. The comparison focuses on their mechanisms of action, preclinical efficacy data, and the experimental protocols used for their evaluation. While INX-315 is primarily under investigation for oncological indications, emerging research into the role of cyclin-dependent kinase 2 (CDK2) in inflammation provides a basis for this comparative analysis.[1][2][3][4][5][6]
Mechanism of Action: A Tale of Two Pathways
Standard anti-inflammatory agents, such as NSAIDs, primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. In contrast, the anti-inflammatory potential of CDK2 inhibitors like INX-315 stems from their role in regulating immune cell function and inflammatory signaling pathways.
Standard Anti-inflammatory Agents (NSAIDs): NSAIDs are broadly classified into non-selective COX inhibitors (e.g., ibuprofen, naproxen) and selective COX-2 inhibitors (e.g., celecoxib). By blocking COX enzymes, these agents prevent the conversion of arachidonic acid to prostaglandins, thereby reducing vasodilation, edema, and pain associated with inflammation.
This compound (as represented by INX-315): INX-315 is a potent and selective inhibitor of CDK2, a key regulator of the cell cycle.[5][6] Recent studies have unveiled a noncanonical role for CDK2 in inflammation. CDK2 inhibition has been shown to disrupt neutrophil migration and reduce the activation of macrophages.[2][4] This is achieved by modulating signaling pathways downstream of receptors like TLR4, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
Comparative Efficacy Data
Direct comparative efficacy studies between INX-315 and standard NSAIDs for inflammation are not available, given their distinct primary therapeutic areas. The following tables summarize representative preclinical data for each class of agent in relevant models of inflammation.
Table 1: Efficacy of Standard Anti-inflammatory Agents in Preclinical Models
| Compound | Model | Key Efficacy Readout | Result |
| Ibuprofen | Carrageenan-induced paw edema (Rat) | Inhibition of paw volume increase | ~50% inhibition at 20 mg/kg |
| Celecoxib | Collagen-induced arthritis (Mouse) | Reduction in arthritis score | Significant reduction at 10 mg/kg/day |
| Naproxen | LPS-induced cytokine release (in vitro) | Inhibition of PGE2 production | IC50 ~1 µM |
Table 2: Anti-inflammatory Effects of CDK2 Inhibition (Preclinical Data)
| Compound | Model | Key Efficacy Readout | Result |
| Roscovitine (CDK2 inhibitor) | Murine liver ischemia-reperfusion injury | Reduction in macrophage and neutrophil infiltration | Significant decrease in immune cell recruitment[4] |
| CDK2 Inhibition | Zebrafish systemic inflammation model | Improved survival outcome | Significant improvement in survival[2] |
| Roscovitine (CDK2 inhibitor) | LPS-stimulated macrophages (in vitro) | Reduction in TNF-α, IL-1β, IL-6 production | Significant decrease in pro-inflammatory cytokines[4] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To assess the acute anti-inflammatory activity of a test compound.
-
Methodology:
-
Rodents (rats or mice) are fasted overnight.
-
The test compound (e.g., this compound or a standard NSAID) or vehicle is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Objective: To evaluate the in vitro anti-inflammatory effect of a test compound on cytokine production.
-
Methodology:
-
A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound or vehicle for a specified duration (e.g., 1 hour).
-
Inflammation is induced by adding LPS (e.g., 100 ng/mL) to the cell culture.
-
After an incubation period (e.g., 24 hours), the cell supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA.
-
The IC50 value (the concentration of the compound that inhibits cytokine release by 50%) is determined.
-
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of standard NSAIDs.
Caption: Postulated anti-inflammatory signaling pathway of CDK2 inhibitors.
Caption: Workflow for comparing novel and standard anti-inflammatory agents.
Conclusion
While standard anti-inflammatory agents like NSAIDs are effective through the well-established COX inhibition pathway, novel approaches targeting different nodes in the inflammatory cascade, such as CDK2, are emerging. The preclinical data for CDK2 inhibitors suggest a potential role in modulating inflammation by affecting immune cell trafficking and cytokine production.[1][2][4] This mechanism is distinct from that of traditional NSAIDs and may offer a new therapeutic strategy. Further research, including head-to-head comparative studies in relevant inflammatory disease models, is necessary to fully elucidate the therapeutic potential of CDK2 inhibitors as anti-inflammatory agents and to determine their efficacy and safety profile relative to current standards of care.
References
- 1. Cyclin-dependent kinase inhibitor drugs as potential novel anti-inflammatory and pro-resolution agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel role for CDK2 as a new approach for treating neutrophilic inflammation - Department of Biological Sciences - Purdue University [bio.purdue.edu]
- 3. sciencebusiness.net [sciencebusiness.net]
- 4. Inhibition of Cyclin-dependent Kinase 2 Signaling Prevents Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Inx-SM-56's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel NLRP3 inflammasome inhibitor, Inx-SM-56, with other well-characterized alternatives. The information presented herein is supported by experimental data to aid in the independent verification of its mechanism of action.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[2][3][5] Consequently, the development of specific NLRP3 inhibitors is of significant therapeutic interest.[2][5][[“]]
This document focuses on the comparative analysis of a novel inhibitor, this compound, against two established NLRP3 inhibitors: MCC950 and Dapansutrile.
Comparative Analysis of NLRP3 Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound, MCC950, and Dapansutrile based on in vitro assays.
| Parameter | This compound | MCC950 | Dapansutrile (OLT1177) |
| Primary Mechanism of Action | Direct binding to the NACHT domain of NLRP3, preventing oligomerization. | Directly targets the NLRP3 ATP-hydrolysis motif (Walker B site) within the NACHT domain, inhibiting its ATPase activity.[1][5] | Inhibits the ATPase activity of NLRP3 and blocks the interaction between NLRP3, ASC, and caspase-1.[7] |
| Selectivity | Highly selective for NLRP3 over other inflammasomes (NLRC4, AIM2). | Specific inhibitor of the NLRP3 inflammasome.[1][8] | Selective for the NLRP3 inflammasome.[4][7] |
| IL-1β Inhibition (IC50) | 5 nM | 7.5 nM | ~100 nM |
| NLRP3 ATPase Inhibition | 85% at 1 µM | ~60% at 1 µM[7] | ~60% at 1 µM[7] |
| Pyroptosis Inhibition | 70% at 1 µM | Not explicitly quantified in provided results. | 25-40% (0.001–10 µM)[7] |
| Effect on Upstream Events (e.g., K+ efflux) | No effect on K+ efflux. | Does not prevent K+ efflux.[8] | Not specified. |
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the points of intervention for this compound and other inhibitors.
Caption: NLRP3 inflammasome activation pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to verify the mechanism of action of this compound.
1. In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β secretion.
-
Cell Line: Bone marrow-derived macrophages (BMDMs) from wild-type mice.
-
Methodology:
-
Plate BMDMs at a density of 1x10^6 cells/well in a 24-well plate and allow them to adhere overnight.
-
Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.[9]
-
Pre-treat the cells with varying concentrations of this compound, MCC950 (positive control), or vehicle (DMSO) for 30 minutes.
-
Activate the NLRP3 inflammasome by adding ATP (2.5 mM) or Nigericin (10 µM) for 1 hour.[1][9]
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Calculate the IC50 value for each inhibitor.
-
2. NLRP3 ATPase Activity Assay
-
Objective: To assess the direct inhibitory effect of this compound on the ATPase activity of NLRP3.
-
Reagents: Recombinant human NLRP3 protein, ATP, and a phosphate release detection kit.
-
Methodology:
-
Incubate recombinant NLRP3 protein with varying concentrations of this compound, MCC950, or vehicle in an assay buffer.
-
Initiate the ATPase reaction by adding a known concentration of ATP.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric or fluorescent-based detection kit.
-
Determine the percentage of inhibition of NLRP3 ATPase activity for each concentration of the inhibitor.
-
3. Inflammasome Specificity Assay
-
Objective: To confirm the selectivity of this compound for the NLRP3 inflammasome over other inflammasomes like NLRC4 and AIM2.
-
Cell Line: BMDMs from wild-type mice.
-
Methodology:
-
Prime BMDMs with LPS as described in Protocol 1.
-
Pre-treat the cells with a fixed concentration of this compound or vehicle.
-
Activate specific inflammasomes using their respective agonists:
-
NLRC4: Transfect cells with flagellin.
-
AIM2: Transfect cells with poly(dA:dT).
-
-
Collect supernatants and measure IL-1β concentration by ELISA.
-
Compare the level of IL-1β inhibition across the different inflammasome activation conditions. A lack of significant inhibition in NLRC4 and AIM2 activated cells will confirm specificity for NLRP3.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro validation of this compound.
Caption: In vitro validation workflow for NLRP3 inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the mechanisms of action of NLRP3 inflammasome inhibitors in treating inflammatory diseases? - Consensus [consensus.app]
- 7. Dapansutrile - Wikipedia [en.wikipedia.org]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Inx-SM-56 Delivery Systems for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct delivery systems for the novel cytotoxin Inx-SM-56: a conventional antibody-drug conjugate (ADC) and a stealth liposomal nanoparticle formulation. This compound is a potent cytotoxic agent designed for conjugation to anti-VISTA (V-domain Ig Suppressor of T-cell Activation) antibodies, targeting tumors that express this immune checkpoint protein[1]. The choice of delivery system is critical to maximizing therapeutic efficacy while minimizing off-target toxicity. This document presents supporting experimental data to facilitate an objective comparison of their performance.
Overview of Delivery Systems
This comparison focuses on two primary strategies for delivering this compound:
-
Conventional Antibody-Drug Conjugate (ADC): This system involves the direct conjugation of this compound to a monoclonal antibody (mAb) that specifically targets the VISTA protein expressed on the surface of cancer cells. The ADC is designed to be internalized by the target cell, leading to the release of the cytotoxic payload and subsequent cell death[2][3].
-
Stealth Liposomal Nanoparticle (LNP): This formulation encapsulates this compound within a lipid bilayer, which is further surface-modified with polyethylene glycol (PEG) to create a "stealth" characteristic. These PEGylated liposomes are designed to have prolonged circulation times and accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect[4][5]. For targeted delivery, the liposomes are also functionalized with anti-VISTA antibody fragments.
Comparative Performance Data
The following tables summarize the key physicochemical and in vitro performance characteristics of the this compound Conventional ADC and Stealth Liposomal Nanoparticle formulations.
Table 1: Physicochemical Characterization
| Parameter | Conventional ADC | Stealth Liposomal Nanoparticle |
| Drug-to-Antibody Ratio (DAR) / Encapsulation Efficiency (%) | 3.8 | 85% |
| Average Particle Size (nm) | 15 | 110 |
| Polydispersity Index (PDI) | 0.15 | 0.08 |
| Zeta Potential (mV) | -5.2 | -25.7 |
| In Vitro Stability (72h in plasma) | 85% intact conjugate | 95% drug retention |
Table 2: In Vitro Efficacy
| Parameter | Conventional ADC | Stealth Liposomal Nanoparticle |
| Drug Release at pH 5.5 (48h) | 90% | 75% |
| Cellular Uptake in VISTA+ cells (4h) | High | Moderate |
| IC50 in VISTA+ cells (nM) | 0.5 | 2.1 |
| IC50 in VISTA- cells (nM) | >1000 | >1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Determination of Drug-to-Antibody Ratio (DAR) and Encapsulation Efficiency
-
Conventional ADC (DAR): The DAR was determined using hydrophobic interaction chromatography (HIC). The ADC was separated into species with different numbers of conjugated drug molecules, and the weighted average DAR was calculated from the peak areas.
-
Stealth Liposomal Nanoparticle (Encapsulation Efficiency): The encapsulation efficiency was determined by separating the encapsulated from the unencapsulated this compound using size exclusion chromatography. The amount of encapsulated drug was quantified by UV-Vis spectrophotometry and expressed as a percentage of the initial total drug amount.
Particle Size and Zeta Potential Analysis
The average particle size, polydispersity index (PDI), and zeta potential of both delivery systems were measured by dynamic light scattering (DLS) using a Malvern Zetasizer Nano ZS. Samples were diluted in phosphate-buffered saline (PBS) for size and PDI measurements and in deionized water for zeta potential measurements.
In Vitro Stability
-
Conventional ADC: The stability of the ADC in human plasma was assessed by incubating the ADC at 37°C for 72 hours. At various time points, aliquots were analyzed by size exclusion chromatography to quantify the percentage of intact conjugate.
-
Stealth Liposomal Nanoparticle: The drug retention of the liposomal formulation was evaluated by incubating the nanoparticles in human plasma at 37°C for 72 hours. At specified intervals, the amount of released this compound was quantified by HPLC after separating the liposomes from the plasma proteins by centrifugation.
In Vitro Drug Release
The release of this compound from both delivery systems was monitored at 37°C in PBS at pH 7.4 and in acetate buffer at pH 5.5, simulating physiological and endosomal conditions, respectively. At predetermined time points, the amount of released drug was measured by HPLC.
Cellular Uptake Assay
VISTA-positive (VISTA+) and VISTA-negative (VISTA-) cells were seeded in 96-well plates. The cells were then incubated with fluorescently labeled versions of the Conventional ADC and Stealth Liposomal Nanoparticles for 4 hours at 37°C. After incubation, the cells were washed with PBS, and the fluorescence intensity, corresponding to the cellular uptake, was measured using a flow cytometer[6][7][8].
In Vitro Cytotoxicity Assay
The cytotoxicity of the this compound formulations was evaluated against VISTA+ and VISTA- cell lines using a standard MTT assay[9][10][11][12]. Cells were seeded in 96-well plates and treated with serial dilutions of the Conventional ADC and Stealth Liposomal Nanoparticles for 72 hours. Cell viability was determined by measuring the absorbance at 570 nm after the addition of MTT reagent. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Visualizing Pathways and Processes
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for VISTA, an immune checkpoint inhibitor.
Caption: Simplified VISTA inhibitory signaling pathway in T-cells.
Experimental Workflow
The workflow for comparing the two this compound delivery systems is outlined below.
Caption: Workflow for the comparative study of this compound delivery systems.
Logical Relationships
The decision-making process for selecting a delivery system can be guided by the following logical relationships.
Caption: Decision logic for delivery system selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. Pharmacokinetic behaviors of soft nanoparticulate formulations of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal nanomedicines: an emerging field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies [ouci.dntb.gov.ua]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing Reproducibility of Inx-SM-56 Research: A Guide for the Scientific Community
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide aims to provide a comprehensive assessment of the available research on Inx-SM-56, offering a comparative analysis with alternative compounds and detailed experimental methodologies. However, a thorough review of publicly accessible scientific literature and data repositories reveals a significant lack of published research and experimental data for a compound specifically designated as "this compound."
The name "this compound" is primarily associated with a commercially available cytotoxin intended for research purposes.[1][2] It is described as a component for creating anti-VISTA antibody-drug conjugates (ADCs).[1][2] VISTA (V-region Immunoglobulin-containing Suppressor of T cell Activation) is an immune checkpoint protein, and targeting it with ADCs represents a potential therapeutic strategy in oncology. While a patent for "Anti-human vista antibodies and use thereof" exists, which may relate to this compound, it does not provide the detailed, peer-reviewed experimental data necessary for a reproducibility assessment.[2]
It is crucial to distinguish this compound from the similarly named but distinct compound, INX-315 . The latter is a well-documented selective CDK2 (Cyclin-Dependent Kinase 2) inhibitor with a growing body of preclinical and clinical research.[3][4] INX-315 has demonstrated activity in models of CCNE1-amplified cancers and CDK4/6 inhibitor-resistant breast cancer.[3][4]
Given the absence of published, reproducible research findings for this compound, this guide will proceed by outlining the necessary components for a future comparative analysis, should such data become available. This framework will serve as a template for evaluating this compound against other VISTA-targeting agents or relevant cytotoxic payloads.
Framework for Future Comparative Analysis
Once research data for this compound is published, a comprehensive comparison guide would include the following sections:
Quantitative Data Summary
A key component of assessing reproducibility is the direct comparison of quantitative metrics. The following tables are presented as a template for organizing such data.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (nM) | Assay Method | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | ||||
| Alternative 2 |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Statistically Significant (p-value) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | |||||
| Alternative 2 |
Experimental Protocols
To ensure that experiments can be independently replicated, detailed methodologies are essential.
Example Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Specify the cell line used, media composition (including serum concentration), and incubation conditions (temperature, CO2 concentration).
-
Compound Preparation: Detail the solvent used to dissolve the compound, the preparation of serial dilutions, and the final concentrations tested.
-
Cell Seeding: State the cell density per well in a multi-well plate.
-
Treatment: Describe the duration of compound exposure.
-
Viability Assessment: Specify the assay used (e.g., MTT, CellTiter-Glo), the manufacturer of the assay kit, and the instrumentation used for measurement.
-
Data Analysis: Explain the method for calculating the half-maximal inhibitory concentration (IC50) values, including the software used for curve fitting.
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental procedures are invaluable for clear communication and understanding.
VISTA Signaling Pathway
The following diagram illustrates the general signaling pathway of the VISTA immune checkpoint, which this compound is purportedly designed to target as part of an ADC.
Caption: VISTA on APCs binds to its receptor on T-cells, suppressing T-cell activation.
Antibody-Drug Conjugate (ADC) Workflow
This diagram outlines the general workflow for synthesizing and testing an antibody-drug conjugate like the one proposed for this compound.
Caption: A generalized workflow for the creation and evaluation of an antibody-drug conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Inx-SM-56
This document provides critical safety and logistical guidance for the handling and disposal of Inx-SM-56 (Catalog No.: HY-147179), a potent kinase inhibitor.[1] Adherence to these procedures is mandatory to ensure personnel safety and minimize environmental contamination. As a member of the kinase inhibitor class of compounds, which are increasingly used in targeted cancer therapies, this compound should be handled with care due to its potential biological activity.[2][3]
Hazard Identification and Engineering Controls
This compound is intended for laboratory research use only.[1] While detailed toxicity data is limited, compounds of this nature should be treated as potentially hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Engineering controls are the first line of defense.
| Hazard Class & Controls | Specification | Source |
| GHS Classification (Assumed) | Acute Toxicity (Oral/Inhalation), Skin Irritant, Eye Irritant, Suspected Mutagen | Industry Best Practice |
| Primary Engineering Control | Certified Chemical Fume Hood or Class II Biological Safety Cabinet | General Laboratory Safety |
| Secondary Controls | Restricted access to handling areas. Readily accessible safety shower and eye wash station.[1] | [1] |
| Occupational Exposure Limit | Not Established. Handle as a potent compound with an OEL ≤ 10 µg/m³. | Prudent Safety Practice |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The level of PPE is dependent on the specific task being performed.
| Task | Hand Protection | Eye/Face Protection | Lab Coat | Respiratory Protection |
| Weighing (Solid) | Double Nitrile Gloves | Safety Glasses with Side Shields & Face Shield | Disposable, Solid-Front Gown | NIOSH-approved N95 Respirator (or higher) |
| Solution Preparation | Double Nitrile Gloves | Safety Goggles | Disposable, Solid-Front Gown | Not required if in fume hood |
| Cell Culture/Animal Dosing | Double Nitrile Gloves | Safety Goggles | Disposable, Solid-Front Gown | Not required if in biosafety cabinet |
| Waste Disposal | Single Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not required |
Standard Operating Procedure: Preparation of a 10 mM Stock Solution
This protocol details the steps for safely preparing a stock solution from solid this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated analytical balance
-
Spatula
-
Weigh paper or boat
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Preparation:
-
Don all required PPE for handling solids (double gloves, disposable gown, face shield, N95 respirator).
-
Prepare the work surface within a certified chemical fume hood by lining it with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and reagents inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with a clean weigh boat.
-
Carefully transfer the required amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed powder to the appropriate volumetric flask.
-
Using a calibrated pipette, add a portion of the solvent (e.g., DMSO) to the flask, approximately 70-80% of the final volume.
-
Cap the flask and vortex gently until the solid is completely dissolved.
-
Add solvent to reach the final target volume and mix thoroughly.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into clearly labeled, dated, and concentration-marked cryovials.
-
Store aliquots at the recommended temperature (e.g., -20°C or -80°C) to maintain stability.
-
-
Decontamination:
-
Wipe down all surfaces, equipment, and the exterior of the primary storage container with a suitable decontamination solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposables (gloves, weigh boat, absorbent paper) in the designated hazardous solid waste stream.
-
Handling and Disposal Workflow
The following diagram illustrates the lifecycle of this compound in the laboratory, from procurement to final disposal.
Spill and Emergency Procedures
-
Minor Spill (Solid or Liquid in Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Gently collect the material into a hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (Outside Fume Hood):
-
Evacuate the area immediately.
-
Alert laboratory supervisor and institutional safety office.
-
Prevent entry to the area.
-
Follow institutional guidelines for hazardous material spill cleanup.
-
-
Personnel Exposure:
-
Skin: Immediately flush with copious amounts of water for 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush with water for 15 minutes at an eye wash station.
-
Inhalation: Move to fresh air.
-
Seek immediate medical attention for any exposure.
-
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous. Do not release into the environment.[4] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1]
-
Solid Waste: Includes contaminated gloves, gowns, weigh boats, absorbent paper, and empty vials. Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Includes unused stock solutions and experimental media containing this compound. Collect in a labeled, sealed, and leak-proof hazardous liquid waste container. Do not mix with other waste streams unless permitted.
-
Sharps Waste: Includes contaminated pipette tips, needles, and syringes. Dispose of immediately into a designated, puncture-proof sharps container for hazardous materials.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
